Technical Documentation Center

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
  • CAS: 1523572-09-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties and Synthetic Applications of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Executive Summary & Scaffold Significance In modern structure-based drug design, minimizing the entropic penalty of ligand-receptor binding is a primary optimization strategy. Conformationally restricted bicyclic scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern structure-based drug design, minimizing the entropic penalty of ligand-receptor binding is a primary optimization strategy. Conformationally restricted bicyclic scaffolds, such as the granatane (9-azabicyclo[3.3.1]nonane) system, serve as excellent rigid bioisosteres for flexible piperidines and tropanes.

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1523572-09-9) represents a highly specialized iteration of this framework. By incorporating a sulfur atom at the C3 position and a ketone at the C7 position, this molecule provides three orthogonal vectors for late-stage functionalization: the secondary amine (N9), the thioether (C3), and the carbonyl (C7). This whitepaper details the physicochemical dynamics of this scaffold and provides field-proven, self-validating protocols for its integration into medicinal chemistry pipelines, particularly in the development of CCR5 modulators and kinase inhibitors ().

Physicochemical Profiling & Conformational Dynamics

The 9-azabicyclo[3.3.1]nonane core predominantly exists in a twin-chair (chair-chair) conformation. The introduction of the sp²-hybridized ketone at C7 flattens one of the rings slightly, while the bulky sulfur atom at C3 alters transannular distances. This specific geometry minimizes steric clashes between the endo-protons, locking the molecule into a predictable 3D pharmacophore.

The compound is supplied as a hydrochloride salt. This is a deliberate choice to prevent the spontaneous oxidative degradation and dimerization that free secondary amines often undergo during long-term storage, ensuring high batch-to-batch reproducibility.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
CAS Number 1523572-09-9
Molecular Formula C₇H₁₂ClNO₂S (Salt) / C₇H₁₁NOS (Free Base)
Molecular Weight 193.70 g/mol (Salt) / 157.23 g/mol (Free Base)
Core Architecture Hetero-substituted granatane bicyclic system
Physical State Solid (typically white to off-white crystalline powder)
Solubility High in H₂O and DMSO; Poor in non-polar organics (hexane)
LC-MS Target[M+H]⁺ m/z 158.1 (corresponds to the free base)

(Data corroborated by authoritative chemical suppliers including and)

Orthogonal Derivatization Pathways

The true value of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one lies in its synthetic versatility. The diagram below illustrates the three primary axes of derivatization utilized in the synthesis of GPCR agonists and mTOR inhibitors ().

G A 3-Thia-9-azabicyclo[3.3.1] nonan-7-one HCl B Free Base Generation (N9 Deprotection) A->B Base (e.g., K2CO3) C N9-Alkylation / Acylation B->C R-X or R-COCl D C7 Ketone Reduction B->D NaBH4 / L-Selectride E C3 Sulfur Oxidation B->E mCPBA / H2O2 F CCR5 Modulators mTOR Inhibitors C->F Pharmacophore mapping G GPR119 Agonists Conformational Probes D->G Receptor binding H Polarity / Solubility Tuning E->H ADME optimization

Fig 1: Orthogonal derivatization pathways of the 3-thia-9-azabicyclo[3.3.1]nonane scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these workflows.

Protocol A: Freebasing and N9-Boc Protection

Causality: Before the C7 ketone or C3 sulfur can be selectively manipulated in complex cross-coupling reactions, the nucleophilic N9 secondary amine must be protected. The HCl salt must first be neutralized.

  • Neutralization: Suspend 1.0 eq of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl in anhydrous Dichloromethane (DCM). Add 2.5 eq of Triethylamine (TEA) dropwise at 0 °C. Rationale: The slight excess of TEA ensures complete dissociation of the HCl salt while acting as an acid scavenger for the subsequent step.

  • Protection: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount (0.1 eq) of DMAP. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Analyze via LC-MS. The disappearance of the m/z 158.1 peak and the emergence of m/z 258.1 ([M+H]⁺ for the Boc-protected product) confirms complete conversion.

Protocol B: Stereoselective Reduction of the C7 Ketone

Causality: The biological activity of granatane derivatives is highly dependent on the stereochemistry at the C7 position. To obtain the endo-alcohol (often required for optimal receptor binding), hydride attack must occur strictly from the exo face.

  • Reagent Selection: Dissolve the N-protected intermediate in anhydrous THF at -78 °C under an inert argon atmosphere.

  • Reduction: Slowly add 1.5 eq of L-Selectride (Lithium tri-sec-butylborohydride). Rationale: The extreme steric bulk of L-Selectride prevents it from attacking the hindered endo face (shielded by the transannular structural elements), driving the reaction exclusively toward the endo-alcohol.

  • Quenching: After 2 hours, carefully quench the reaction at -78 °C with methanol, followed by oxidative workup using 30% H₂O₂ and 10% NaOH to destroy the organoborane byproducts.

  • Self-Validation: Perform FT-IR spectroscopy. The complete disappearance of the sharp C=O stretching frequency at ~1710 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹ validates the reduction. ¹H-NMR will show the new C7 proton as a distinct multiplet, confirming diastereomeric excess (d.e. > 95%).

Protocol C: Oxidation to the 3,3-Dioxide (Sulfone)

Causality: Oxidizing the C3 thioether to a sulfone (CAS: 1419101-38-4) is a common strategy to tune the ADME properties (polarity and aqueous solubility) of the final drug candidate without altering its core 3D geometry.

  • Oxidation: Dissolve the scaffold in DCM at 0 °C. Add 2.2 eq of meta-Chloroperoxybenzoic acid (mCPBA) in small portions. Rationale: Using >2 equivalents ensures the intermediate sulfoxide is fully pushed to the sulfone state. The 0 °C temperature prevents thermal degradation and minimizes unwanted N-oxidation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Workup: Wash the organic layer extensively with saturated aqueous Na₂S₂O₃ (to neutralize unreacted peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid).

  • Self-Validation: TLC (using 5% MeOH in DCM) will show a significant shift to a lower R_f value due to the highly polar sulfone group. LC-MS will confirm a mass shift of +32 Da (m/z 190.1 for the deprotected free base sulfone).

References

  • Google Patents (US6586430B1). "CCR5 modulators.
  • Google Patents (WO2011090935A1). "PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS.
Exploratory

Unraveling the Enigma: A Technical Guide to the In Vitro Mechanism of Action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Charting Unexplored Territory The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, forming the cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture provides a unique framework for interacting with complex biological targets.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . To date, the public scientific literature lacks a definitive, experimentally validated in vitro mechanism of action for this particular molecule.

This document, therefore, serves a dual purpose. Firstly, it consolidates the known biological activities of structurally analogous compounds to formulate plausible hypotheses regarding the mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. Secondly, it provides a comprehensive, step-by-step framework of in vitro experimental protocols to systematically investigate these hypotheses. This guide is designed to be a practical roadmap for researchers embarking on the characterization of this and other novel bicyclic compounds.

Structural Features and Mechanistic Clues

The structure of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride presents several key features that can inform our hypotheses:

  • Bicyclo[3.3.1]nonane Core: This rigid scaffold is known to be a versatile template for designing biologically active molecules with a broad spectrum of activities, including anticancer and antimicrobial properties.[1][2]

  • Thioether Moiety: The presence of a sulfur atom in the bicyclic system introduces the potential for redox-based activities. Thioethers can be susceptible to oxidation, which could play a role in the compound's mechanism, particularly in the context of cellular redox signaling.[4][5]

  • Azabicyclo Moiety: The nitrogen atom in the bridgehead position is a common feature in many neuroactive compounds. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane are known to interact with nicotinic acetylcholine receptors (nAChRs).[6][7]

  • Ketone Group: The carbonyl group at the 7-position can participate in hydrogen bonding and other interactions with biological targets.

Based on these structural motifs and the activities of related compounds, we can propose several potential avenues of investigation for the in vitro mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Hypothesized Mechanisms of Action and Proposed Investigatory Workflows

Given the structural features, we can postulate three primary, non-mutually exclusive mechanisms of action: neuroreceptor modulation, anticancer/cytotoxic activity, and antimicrobial effects.

Neuroreceptor Modulation: A Focus on Cholinergic Receptors

The presence of the azabicyclo core strongly suggests a potential interaction with neuronal receptors, particularly nicotinic and muscarinic acetylcholine receptors. Derivatives of the closely related 3,7-diazabicyclo[3.3.1]nonane scaffold have been shown to be potent ligands for nAChRs.[6][7] Similarly, 1-azabicyclo[3.3.1]nonane derivatives have been identified as muscarinic receptor antagonists.[8]

Proposed Investigatory Workflow:

G cluster_receptor Receptor Binding Assays cluster_functional Functional Assays radioligand Radioligand Binding Assays (e.g., [3H]-epibatidine for nAChRs, [3H]-NMS for mAChRs) competition Competition Binding Assays (Determine Ki) radioligand->competition calcium Calcium Imaging (e.g., using Fluo-4 AM in SH-SY5Y cells) radioligand->calcium If binding is observed saturation Saturation Binding Assays (Determine Kd and Bmax) competition->saturation patch Electrophysiology (Patch-clamp on Xenopus oocytes expressing receptor subtypes) calcium->patch

Caption: Proposed workflow for investigating neuroreceptor modulation.

Experimental Protocols:

  • Radioligand Binding Assays:

    • Prepare membrane fractions from cells expressing the target receptor subtypes (e.g., SH-SY5Y cells for nAChRs, CHO-K1 cells expressing specific muscarinic receptor subtypes).

    • Incubate the membrane preparations with a known radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-N-methylscopolamine for muscarinic receptors) and varying concentrations of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values to determine the compound's binding affinity.

  • Calcium Imaging:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply a known receptor agonist (e.g., nicotine or acetylcholine) in the presence and absence of varying concentrations of the test compound.

    • Measure changes in intracellular calcium concentration by monitoring fluorescence intensity. An inhibition of the agonist-induced calcium influx would suggest an antagonistic effect.

Anticancer/Cytotoxic Activity

The bicyclo[3.3.1]nonane scaffold is present in many natural products with anticancer properties.[1][2][3] Furthermore, thioether-containing compounds have been explored for their cytotoxic effects, sometimes linked to their redox properties.[9][10]

Proposed Investigatory Workflow:

G cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Assays mtt Cell Viability Assays (e.g., MTT, XTT) ldh Cell Membrane Integrity Assays (e.g., LDH release) mtt->ldh annexin Annexin V/PI Staining (Flow Cytometry) mtt->annexin If cytotoxic caspase Caspase Activity Assays (e.g., Caspase-3/7 Glo) annexin->caspase parp PARP Cleavage (Western Blot) caspase->parp

Caption: Proposed workflow for investigating anticancer/cytotoxic activity.

Experimental Protocols:

  • MTT Assay for Cell Viability:

    • Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity

The presence of both a sulfur-containing ring and a nitrogen-containing bicyclic system suggests potential antimicrobial properties. Thiazole and thiadiazole derivatives are well-known for their broad-spectrum antimicrobial activities.[11][12][13][14][15]

Proposed Investigatory Workflow:

G cluster_screening Primary Screening cluster_bactericidal Bactericidal/Bacteriostatic Determination disk Disk Diffusion Assay broth Broth Microdilution Assay (Determine MIC) disk->broth mbc Minimum Bactericidal Concentration (MBC) Assay broth->mbc If active time_kill Time-Kill Kinetic Assay mbc->time_kill

Caption: Proposed workflow for investigating antimicrobial activity.

Experimental Protocols:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Prepare a two-fold serial dilution of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the potential quantitative data that could be generated from the proposed experiments.

Assay Target/Organism Parameter Hypothetical Value
Radioligand Bindingα4β2 nAChRKi (nM)50 - 500
Radioligand BindingM1 mAChRKi (nM)> 1000
MTT AssayHeLa CellsIC50 (µM)10 - 100
MTT AssayA549 CellsIC50 (µM)25 - 150
Broth MicrodilutionS. aureusMIC (µg/mL)16 - 64
Broth MicrodilutionE. coliMIC (µg/mL)32 - 128

Concluding Remarks and Future Directions

While the precise in vitro mechanism of action of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride remains to be elucidated, the structural analogies to known bioactive molecules provide a strong foundation for targeted investigation. The proposed workflows in this guide offer a systematic and logical approach to unraveling its biological activity.

Future research should focus on executing these in vitro assays to confirm or refute the hypothesized mechanisms. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies (e.g., identifying specific enzyme targets, exploring effects on cell cycle or signaling pathways) and progression to in vivo models. The insights gained from such studies will be invaluable for understanding the therapeutic potential of this and other novel bicyclo[3.3.1]nonane derivatives.

References

  • Chen, W., et al. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Scientific Reports, 5, 11333. Available from: [Link]

  • Roh, J., et al. (2021). Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System. Journal of the American Chemical Society, 143(44), 18566–18582. Available from: [Link]

  • Paira, P., et al. (2021). Thioethers: An Overview. ResearchGate. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. ResearchGate. Available from: [Link]

  • Kanne, D. B., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283–7308. Available from: [Link]

  • Kanne, D. B., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-308. Available from: [Link]

  • Carroll, F. I., et al. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(11), 2135-44. Available from: [Link]

  • Kim, H. J., et al. (2021). Natural Thiols, but Not Thioethers, Attenuate Patulin-Induced Endoplasmic Reticulum Stress in HepG2 Cells. Molecules, 26(20), 6214. Available from: [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. Available from: [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available from: [Link]

  • Semeniuchenko, V., et al. (2025). Synthesis, Evaluation of Antimicrobial Activity, DFT Calculations, and Docking of Some Derivatives of 4- [(1,3,4-Thiadiazol-2-yl)ethenyl]pyrroles. Letters in Applied NanoBioScience, 15(1), 1-15. Available from: [Link]

  • Lidskog, A. (2023). Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University. Available from: [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 13, 22389-22480. Available from: [Link]

  • Kącka-Zych, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(17), 5649. Available from: [Link]

  • Wotschke, R., et al. (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 297. Available from: [Link]

  • Schammel, A. W., et al. (2022). Complex bicyclo[3.3.1]nonane-containing natural products. ResearchGate. Available from: [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9919. Available from: [Link]

  • Mstafa, S. A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6542. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. As direct binding data for this specific molecule is not ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. As direct binding data for this specific molecule is not extensively published, this document outlines a robust, field-proven strategy for its evaluation, grounded in established principles of receptor pharmacology and drug discovery. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Bicyclic Scaffold and its Therapeutic Potential

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride scaffold belongs to a class of bicyclic nonanes that have garnered significant interest in medicinal chemistry. Related structures, such as the 3,7-diazabicyclo[3.3.1]nonanes (bispidines), are known to interact with nicotinic acetylcholine receptors (nAChRs).[1][2] The natural product cytisine, which features a similar bicyclic core, exhibits high affinity for the α4β2 nAChR subtype.[1] These receptors, which are ligand-gated ion channels, are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders.[1][3]

Given the structural similarities to known nAChR ligands, it is hypothesized that 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride may also exhibit affinity for this receptor class. Determining the binding affinity and selectivity profile of this compound is a critical first step in assessing its potential as a novel therapeutic agent. This guide will detail the experimental procedures necessary to elucidate these key pharmacological parameters.

Foundational Principles of Receptor Binding Assays

The interaction between a ligand (e.g., a drug candidate) and its receptor is a fundamental concept in pharmacology. The strength of this interaction is quantified by its binding affinity, a critical parameter in drug development.[4] Radioligand binding assays are a classic and robust method for quantifying these interactions.[4][5] These assays utilize a radioactively labeled ligand to measure its binding to a receptor. Two primary types of assays are employed:

  • Saturation Assays: These are used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[4][6] A lower Kd value signifies a higher binding affinity.

  • Competition Assays: These assays measure the ability of an unlabeled test compound (in this case, 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride) to displace a radioligand that is bound to the receptor. The result is an IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4][6] The IC50 value can then be converted to an inhibition constant (Ki).

Experimental Protocol: A Step-by-Step Guide

This section details the experimental workflow for determining the receptor binding affinity of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Receptor Preparation

The source of the receptor is a critical consideration. For nAChRs, common sources include:

  • Rodent Brain Tissue: The cerebral cortex and cerebellum of rats are rich in nAChRs and can be used to prepare tissue homogenates.[3]

  • Cell Lines Expressing Specific nAChR Subtypes: Stably transfected cell lines, such as human embryonic kidney (HEK293) cells expressing specific nAChR subunits (e.g., α4β2 or α7), offer a more defined system for studying subtype selectivity.

Protocol for Rat Brain Homogenate Preparation:

  • Humanely euthanize adult rats and rapidly dissect the cerebral cortices.

  • Homogenize the tissue in ice-cold assay buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) using a tissue homogenizer.[4]

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

  • Resuspend the membrane pellet in fresh assay buffer.

  • Determine the total protein concentration using a standard protein assay, such as the BCA or Bradford assay.[4]

Radioligand Binding Assays

Materials:

  • Prepared receptor membranes (e.g., rat cortical homogenate)

  • Assay buffer

  • Radioligand (e.g., [3H]-epibatidine or [3H]-cytisine for α4β2 nAChRs; [3H]-methyllycaconitine for α7 nAChRs).[3][7]

  • Unlabeled competing ligand for non-specific binding determination (e.g., nicotine or a high concentration of the test compound).[3]

  • 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (test compound)

  • 96-well filter plates (e.g., Whatman GF/C filters).[3][5]

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., Brain Homogenate) Total_Binding Total Binding: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-Specific Binding (NSB): Receptor + Radioligand + Excess Unlabeled Ligand Receptor_Prep->NSB Competition Competition: Receptor + Radioligand + Test Compound Receptor_Prep->Competition Radioligand_Prep Radioligand Dilution Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Compound_Prep Test Compound Dilution Compound_Prep->Competition Incubate Incubate to Equilibrium Total_Binding->Incubate NSB->Incubate Competition->Incubate Filtration Rapid Filtration (Wash to remove unbound ligand) Incubate->Filtration Drying Dry Filters Filtration->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Liquid Scintillation Counting (Measure radioactivity) Scintillation->Counting Calc_Specific Calculate Specific Binding: Total - NSB Counting->Calc_Specific Plot_Data Plot Data (e.g., % Inhibition vs. [Compound]) Calc_Specific->Plot_Data Curve_Fit Non-linear Regression (Sigmoidal dose-response) Plot_Data->Curve_Fit Determine_Params Determine IC50, Ki, Kd, Bmax Curve_Fit->Determine_Params

Caption: Experimental workflow for a radioligand binding assay.

Competition Binding Assay Protocol:

  • Reaction Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes and a fixed concentration of radioligand (typically at or near its Kd).[4]

    • Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled competing ligand.[4]

    • Competitor Curves: Receptor membranes, radioligand, and serial dilutions of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.[4]

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C, room temperature, or 37°C) for a predetermined time to allow the binding to reach equilibrium.[3][4]

  • Separation: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3][5]

  • Washing: Rapidly wash the filters with ice-cold assay buffer to minimize non-specific binding.[3][5]

  • Quantification: Allow the filters to dry, then add a liquid scintillation cocktail to each well.[5] Measure the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.

  • Plot the Data: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation

The binding affinity data for 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride should be summarized in a clear and concise table.

Receptor SubtypeRadioligandKi (nM)n
α4β2 nAChR[3H]-EpibatidineDataData
α7 nAChR[3H]-MethyllycaconitineDataData
Other ReceptorsAppropriate RadioligandDataData

Ki values represent the mean of 'n' independent experiments.

Logical Flow of Investigation

The overall investigation follows a logical progression from initial screening to detailed characterization.

G Start Start: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride Hypothesis Hypothesis Generation: Potential nAChR Ligand (Based on structural analogs) Start->Hypothesis Primary_Screen Primary Binding Screen: Competition assay against a single nAChR subtype (e.g., α4β2) Hypothesis->Primary_Screen Activity_Check Significant Binding Activity? Primary_Screen->Activity_Check Selectivity_Panel Selectivity Profiling: Test against a panel of nAChR subtypes (α7, α3β4, etc.) and other relevant CNS receptors Activity_Check->Selectivity_Panel Yes Stop Stop or Re-evaluate Activity_Check->Stop No SAR_Studies Further SAR Studies and Lead Optimization Functional_Assays Functional Characterization: (e.g., Electrophysiology, Calcium Flux Assays) Determine agonist/antagonist properties Selectivity_Panel->Functional_Assays Functional_Assays->SAR_Studies

Caption: Logical flow for characterizing a novel compound.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to determining the receptor binding affinity of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data that will be crucial in understanding the pharmacological profile of this novel compound. The elucidation of its binding affinity and selectivity for nAChR subtypes will be a pivotal step in assessing its therapeutic potential and guiding future drug development efforts, including structure-activity relationship (SAR) studies.

References

  • Nishimura, M., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Marks, M. J., & Collins, A. C. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in toxicology, Chapter 11, Unit 11.12. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Talley, T. T., et al. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 3(5), 360–369. Retrieved from [Link]

  • Hellewell, S. B., & Bowen, W. D. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.29.1–1.29.21. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • H-J, H., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & medicinal chemistry, 22(1), 245–259. Retrieved from [Link]

  • NextSDS. (n.d.). 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride. Retrieved from [Link]

  • H-J, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & medicinal chemistry, 21(21), 6449–6460. Retrieved from [Link]

Sources

Exploratory

Toxicity Profile and Safety Pharmacology of the 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Scaffold: A Technical Guide for Drug Development

Executive Summary The compound 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS 1523572-09-9) is a highly rigid, sp³-rich bridged bicyclic building block. In modern medicinal chemistry, this thia-aza-adamantane a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS 1523572-09-9) is a highly rigid, sp³-rich bridged bicyclic building block. In modern medicinal chemistry, this thia-aza-adamantane analog is a privileged pharmacophore utilized in the synthesis of targeted therapeutics, including CCR5 chemokine modulators for HIV/inflammation ([1]), mammalian Target of Rapamycin (mTOR) kinase inhibitors for oncology ([2]), and Hepatitis B Virus (HBV) capsid assembly modulators ([3]).

Because this scaffold is frequently embedded into larger drug molecules, understanding its intrinsic physicochemical liabilities, baseline hazard classifications, and metabolic bioactivation pathways is critical for lead optimization and preventing late-stage clinical attrition.

Structural Toxicology & Physicochemical Liabilities

The toxicity profile of this scaffold is directly dictated by its three primary functional domains:

  • The 9-Aza Bridge (Secondary Amine): At physiological pH (7.4), the secondary amine is predominantly protonated. Lipophilic, basic amines are classical triggers for lysosomotropism (drug-induced phospholipidosis). Furthermore, protonated amines are notorious for off-target binding to the hERG (Kv11.1) potassium channel, necessitating rigorous cardiovascular safety screening.

  • The 3-Thia Linkage (Thioether): Thioethers are highly susceptible to Phase I oxidative metabolism by hepatic cytochrome P450 enzymes, leading to the formation of sulfoxides and stable sulfones (e.g., 3-thia-9-azabicyclo[3.3.1]nonan-7-one 3,3-dioxide) ([4]).

  • High CNS Penetrance: The rigid, lipophilic nature of the bicyclic core facilitates rapid transit across the blood-brain barrier (BBB). This pharmacokinetic property correlates directly with its classification as a Specific Target Organ Toxicity (STOT SE 3) agent, known to induce narcotic effects ([5]).

Empirical Hazard Profile (GHS Classifications)

Based on regulatory Notification and Classification & Labeling (C&L) data for the scaffold and its closely related oxidized derivatives (e.g., 3λ⁴-thia-7-azabicyclo[3.3.1]nonan-3-one hydrochloride), the baseline empirical toxicity is summarized below ([6],[5]).

Hazard ClassGHS CategoryHazard CodeClinical / Laboratory Description
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315Causes localized skin irritation upon direct dermal contact.
Eye Irritation Category 2AH319Causes serious eye irritation; requires standard PPE in vitro.
Specific Target Organ (STOT SE) Category 3H336May cause drowsiness or dizziness (CNS/Narcotic effects).

Predictive Metabolic Bioactivation Pathways

Understanding the metabolic fate of the thioether and amine groups is critical to preventing idiosyncratic drug toxicity (IDT). The primary hepatic clearance mechanism involves S-oxidation. While the ultimate sulfone metabolite is generally stable and non-toxic, intermediate sulfenic acids or reactive iminium species (via N-dealkylation) can theoretically act as soft electrophiles, covalently binding to hepatic proteins.

MetabolicPathway Parent 3-Thia-9-azabicyclo[3.3.1]nonan-7-one CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hepatic Clearance Toxicity CNS Penetration (STOT SE 3: Narcotic Effects) Parent->Toxicity BBB Crossing (Lipophilic Base) Sulfoxide Sulfoxide Intermediate (Reversible) CYP->Sulfoxide S-Oxidation N_Oxidation N-Oxidation / Dealkylation (Amine Metabolism) CYP->N_Oxidation N-Oxidation Sulfone 3,3-Dioxide (Sulfone) (Stable Metabolite) Sulfoxide->Sulfone S-Oxidation

Fig 1: Phase I metabolic pathways and neurotoxicity linkage for the bicyclic scaffold.

Standardized In Vitro Toxicity Screening Protocols

To systematically de-risk novel drug candidates containing the 3-thia-9-azabicyclo[3.3.1]nonan-7-one core, the following self-validating protocols must be integrated into the preclinical workflow.

ToxWorkflow Tier1 Tier 1: In Silico & Physicochemical (pKa, LogP, Structural Alerts) Tier2 Tier 2: In Vitro Cytotoxicity (HepG2, PBMC Viability Assays) Tier1->Tier2 Scaffold Clearance (No severe alerts) Tier3 Tier 3: Safety Pharmacology (hERG Patch Clamp, AMES Test) Tier2->Tier3 Non-toxic at <10 µM Decision Lead Optimization / Go-No Go (Safety Margins >100x) Tier3->Decision No hERG/Genotox Liability

Fig 2: Tiered toxicity screening workflow for azabicyclo[3.3.1]nonane derivatives.

Protocol A: Electrophysiological hERG Safety Assay (Patch Clamp)

Causality: The protonated 9-aza nitrogen is structurally primed to engage in cation-π interactions with the Tyr652 and Phe656 aromatic residues within the inner cavity of the hERG channel. Blocking this channel delays myocardial repolarization, leading to fatal Torsades de Pointes (TdP) arrhythmias. Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene at 37°C in a 5% CO₂ incubator.

  • Compound Formulation: Dissolve the hydrochloride salt in an extracellular recording solution. Maintain final DMSO concentrations below 0.1% to prevent artificial alterations to lipid membrane fluidity. Prepare a concentration gradient (0.1 µM to 30 µM).

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration. Apply a standardized voltage step protocol: depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV to elicit measurable outward tail currents.

  • Validation & Controls (Self-Validating System): The assay is validated by running an internal positive control (Terfenadine or E-4031, which must yield an IC₅₀ < 50 nM) and a vehicle negative control. A stable baseline current must be maintained for at least 3 minutes prior to test compound perfusion; otherwise, the cell is discarded.

Protocol B: Reactive Metabolite Trapping (GSH/KCN) via LC-MS/MS

Causality: To empirically rule out the formation of hepatotoxic covalent adducts resulting from thioether bioactivation or amine oxidation, nucleophilic trapping agents are used to intercept transient, highly reactive electrophiles before they can bind to cellular macromolecules. Methodology:

  • Microsomal Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein concentration) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Electrophile Trapping: Introduce 5 mM Glutathione (GSH) to the mixture to trap "soft" electrophiles (e.g., oxidized sulfur species) and 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles (e.g., iminium ions derived from the basic amine).

  • Reaction Quenching: Terminate the metabolic reaction after 60 minutes by adding a 3x volume of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge the mixture at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • Validation & Controls (Self-Validating System): Run parallel control incubations with Diclofenac (a known positive control that reliably forms GSH adducts) and Verapamil (a positive control for KCN trapping). If the controls fail to produce adducts, the assay batch is rejected.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Scan specifically for the neutral loss of 129 Da, which is the universal mass-spectral signature of GSH adduct formation.

Sources

Foundational

literature review of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride research

An In-Depth Technical Guide to the Synthesis, Conformation, and Therapeutic Potential of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride and its Derivatives Introduction: The Bicyclo[3.3.1]nonane Scaffold in Modern D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Conformation, and Therapeutic Potential of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride and its Derivatives

Introduction: The Bicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional molecular scaffold that has garnered significant attention in medicinal chemistry.[1] Its constrained conformation allows for the precise spatial orientation of functional groups, making it an ideal template for designing ligands that can interact with high specificity at biological targets such as receptors and enzymes.[2] The introduction of heteroatoms into this bicyclic system, creating structures like the 3-Thia-9-azabicyclo[3.3.1]nonane core, further enhances its value by introducing opportunities for hydrogen bonding, altering electronic properties, and improving pharmacokinetic profiles.

This guide provides a comprehensive technical overview of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride and its key derivatives. As a Senior Application Scientist, the focus will be not just on the synthetic protocols and analytical data, but on the underlying chemical principles and strategic considerations that drive research in this area. We will explore the efficient construction of the bicyclic core, delve into its fascinating conformational dynamics, and review the documented biological activities that position this scaffold as a promising starting point for the development of novel therapeutics, particularly in the realm of cardiovascular medicine.

Synthesis of the 3-Thia-9-azabicyclo[3.3.1]nonane Core

The construction of the 3-Thia-9-azabicyclo[3.3.1]nonane skeleton is efficiently achieved through a double Mannich-type condensation reaction. This approach is favored due to its convergency, forming two rings and multiple stereocenters in a single, well-established step. The synthesis of the N-benzyl protected precursor, a key intermediate, serves as an excellent case study.[3][4]

Causality of the Synthetic Strategy

The choice of a Mannich reaction is strategic. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 4-thianone provides the enolizable ketone, while benzylamine and formaldehyde generate the necessary electrophilic iminium ion in situ. The intramolecular nature of the second cyclization step is entropically favored, leading to the efficient formation of the bicyclic product. This one-pot synthesis is a robust and scalable method for accessing the core structure.[5]

Experimental Protocol: Synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

This protocol is based on the methodology reported for the synthesis of the N-benzyl precursor to the title compound.[3][4]

Materials:

  • 4-Thianone

  • Benzylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-thianone, benzylamine hydrochloride, and paraformaldehyde in absolute ethanol.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Basification: Cool the aqueous layer in an ice bath and basify to a pH of >10 with a concentrated sodium hydroxide solution. This will precipitate the free base product.

  • Extraction: Extract the product from the aqueous layer using dichloromethane or chloroform (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials Thianone 4-Thianone Mannich Double Mannich Reaction (Ethanol, Reflux) Thianone->Mannich Benzylamine Benzylamine HCl Benzylamine->Mannich Formaldehyde Paraformaldehyde Formaldehyde->Mannich Workup Aqueous Work-up & Basification Mannich->Workup 1. Concentrate 2. Wash 3. Basify Product 7-Benzyl-3-thia-7- azabicyclo[3.3.1]nonan-9-one Workup->Product Extract & Purify

Caption: Synthetic workflow for the N-benzyl bicyclic ketone.

Physicochemical and Spectroscopic Characterization

While extensive data for the specific hydrochloride salt is found primarily in supplier databases, the properties of its derivatives and related structures provide a solid basis for characterization.

Physicochemical Properties
PropertyValueSource
Compound 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
CAS Number1523572-09-9[6]
Molecular FormulaC₇H₁₂ClNOS[7]
Compound 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride
CAS Number1419101-38-4[8]
Molecular FormulaC₇H₁₂ClNO₃S[8]
Molecular Weight225.69 g/mol [8]
Spectroscopic Signatures

Confirming the structure of these bicyclic systems relies heavily on NMR and IR spectroscopy.

  • ¹H NMR: The spectrum is expected to be complex due to the rigid bicyclic nature. Key signals would include the diastereotopic protons adjacent to the sulfur, nitrogen, and carbonyl group. The conformation of the molecule significantly impacts the chemical shifts and coupling constants of the bridgehead and ring protons.[9]

  • ¹³C NMR: The carbonyl carbon (C7) would exhibit a characteristic signal around 205-210 ppm. The carbons adjacent to the nitrogen and sulfur atoms would also have distinct chemical shifts.[10]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent, typically in the range of 1710-1730 cm⁻¹.

Conformational Analysis: A Tale of Two Chairs (and a Boat)

The conformational preference of the bicyclo[3.3.1]nonane system is a subject of significant academic interest. While a "double-chair" conformation is often expected, steric and electronic interactions can force one of the rings to adopt a "boat" conformation.

Experimental Evidence and Causality

X-ray diffraction analysis has been instrumental in elucidating the solid-state conformations of these molecules.[3][4]

  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one: This ketone was found to exist in a chair-boat conformation in the solid state. The boat conformation is adopted by the thiane ring (the ring containing the sulfur atom). This is likely to relieve steric strain.[3][4]

  • 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane (Reduced Ketone): Upon Wolff-Kishner reduction of the ketone, the resulting compound adopts a chair-chair conformation in its hydroperchlorate salt form. The removal of the sp² carbonyl center reduces ring strain, allowing both rings to adopt the more stable chair form.[3][4]

  • Tertiary Alcohol Derivative: Similarly, the addition of a phenyl group to the ketone via a Grignard reaction results in a tertiary alcohol that crystallizes in a chair-chair conformation.[3][4]

In solution, ¹H NMR spectroscopy suggests that derivatives of 3-thia-7-azabicyclo[3.3.1]nonan-9-one predominantly exist in a double chair conformation.[9] However, the formation of intramolecular hydrogen bonds, for example in certain alcohol derivatives, can favor a boat-chair conformation where the piperidine ring adopts the boat form.[9]

Visualization of Conformational Isomers

Caption: Equilibrium between chair-chair and chair-boat forms.

Chemical Reactivity and Derivatization

The ketone at the C7 (or C9, depending on numbering) position is the primary site for chemical modification, allowing for the generation of a diverse library of derivatives.

Key Transformation Protocols
  • Reduction to the Nonane: The carbonyl group can be completely removed via a Wolff-Kishner reduction, yielding the parent 3-thia-9-azabicyclo[3.3.1]nonane scaffold. This transformation is crucial for structure-activity relationship (SAR) studies, as it allows for the assessment of the carbonyl group's role in biological activity.[3][4]

  • Addition of Organometallics: The ketone readily reacts with Grignard reagents (e.g., phenylmagnesium bromide) in a highly stereospecific manner to produce tertiary alcohols. This reaction provides a route to introduce diverse substituents at this position.[3][4]

  • Oxidation of Sulfur: The sulfide bridge can be oxidized to a sulfone, creating the 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride derivative.[6][8] This modification significantly alters the polarity and hydrogen-bonding capacity of the molecule.

Derivatization Workflow

Derivatization cluster_reactions Chemical Transformations cluster_products Products Start 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Core Ketone) Reduction Wolff-Kishner Reduction Start->Reduction Grignard Grignard Reaction (e.g., PhMgBr) Start->Grignard Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Nonane 3-Thia-9-azabicyclo[3.3.1]nonane Reduction->Nonane Alcohol Tertiary Alcohol Derivative Grignard->Alcohol Sulfone 3,3-Dioxide (Sulfone) Derivative Oxidation->Sulfone

Caption: Key derivatization pathways from the core ketone.

Biological Activity and Therapeutic Potential

While research on the title compound itself is limited, studies on its N-benzyl derivative have revealed significant biological activity, highlighting the therapeutic potential of this scaffold.

Antiarrhythmic Properties

The most direct evidence of therapeutic potential comes from studies on 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (the reduced form of the ketone).[3][4]

  • Experimental Model: The compound was tested in anesthetized dogs with surgically induced myocardial infarctions, a standard model for assessing antiarrhythmic drugs.

  • Observed Efficacy: At doses of 3 and 6 mg/kg (administered intravenously), the compound was able to markedly suppress induced ventricular tachycardia in five out of six dogs.[3][4]

  • Mechanism: The compound's ability to suppress abnormal heart rhythms in this model suggests it may act as a sodium or potassium channel blocker, though the precise mechanism was not fully elucidated. Its efficacy was compared to that of lidocaine.[3][4]

Broader Context: The Azabicyclo[3.3.1]nonane Pharmacophore

The broader class of azabicyclo[3.3.1]nonanes is a well-known pharmacophore found in numerous biologically active molecules.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a core component of ligands with high affinity and selectivity for nAChR subtypes, which are targets for smoking cessation and neurodegenerative diseases.[11][12]

  • Anticancer and Antiprotozoal Activity: Various derivatives of the azabicyclo[3.3.1]nonane system have been investigated for their potential as anticancer and antimalarial agents.[2][13] Their rigid structure allows them to function as effective enzyme inhibitors or DNA intercalators.[2]

Conclusion and Future Directions

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride represents a synthetically accessible and conformationally intriguing scaffold. The established synthesis via a double Mannich reaction provides a reliable entry point to this chemical class. The delicate balance between chair-chair and chair-boat conformations, influenced by substitution and solid-state packing forces, offers a fascinating area for further physicochemical study.

The documented antiarrhythmic activity of a key derivative strongly supports the therapeutic potential of this molecular framework.[3][4] Future research should focus on:

  • SAR Expansion: Synthesizing a broader library of derivatives by modifying the N9-substituent and performing various reactions at the C7-ketone to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular target responsible for the observed antiarrhythmic effects using electrophysiology and binding assays.

  • Broadened Screening: Evaluating the scaffold against other relevant biological targets, including nAChRs and cancer-related enzymes, given the known activities of related bicyclic structures.[2][12]

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of this promising heterocyclic system.

References

  • NextSDS. 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride - Chemical Substance Information. Available from: [Link]

  • ResearchGate. Conformational Analysis of Bicyclo[7][8][8]nonanes | Request PDF. Available from: [Link]

  • Bailey, B. R. 3rd, Berlin, K. D., Holt, E. M., Scherlag, B. J., Lazzara, R., Brachmann, J., van der Helm, D., Powell, D. R., Pantaleo, N. S., & Ruenitz, P. C. (1984). Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state. Journal of Medicinal Chemistry, 27(6), 758–767. Available from: [Link]

  • NextSDS. 3-azabicyclo[3.3.1]nonan-7-one hydrochloride — Chemical Substance Information. Available from: [Link]

  • Sci-Hub. Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-. Available from: [Link]

  • ResearchGate. Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available from: [Link]

  • PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. Available from: [Link]

  • Musso, G., Dallanoce, C., De Amici, M., Tasso, B., Gotti, C., Vistoli, G., & Matera, C. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283–7308. Available from: [Link]

  • NextSDS. 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride - Chemical Substance Information. Available from: [Link]

  • Guria, M. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22935-22967. Available from: [Link]

  • PubChem. 9-Azabicyclo(3.3.1)nonane. Available from: [Link]

  • San Diego State University. Conformational Analysis. Available from: [Link]

  • ResearchGate. Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs | Request PDF. Available from: [Link]

  • Sissouma, D., Fofana, M., Böhringer, M., Zsila, F., Tiertant, C., Frank, W., & Wuba, J. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 329. Available from: [Link]

  • Guria, M. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available from: [Link]

  • FooDB. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). Available from: [Link]

  • Musso, G., Dallanoce, C., De Amici, M., Tasso, B., Gotti, C., Vistoli, G., & Matera, C. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283–7308. Available from: [Link]

  • Vafina, G. et al. (2001). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 37, 49-54. Available from: [Link]

  • Couch, K. M., et al. (1995). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Synthetic Communications, 25(17), 2697-2704. Available from: [Link]

  • Fokin, V. V., et al. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(3), 207-213. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride: An In-Depth Application Note and Protocol

Introduction The bicyclo[3.3.1]nonane framework is a pivotal structural motif in a multitude of biologically active natural products and serves as a valuable scaffold in medicinal chemistry.[1][2] Its conformationally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The bicyclo[3.3.1]nonane framework is a pivotal structural motif in a multitude of biologically active natural products and serves as a valuable scaffold in medicinal chemistry.[1][2] Its conformationally restricted, cleft-shaped topology makes it an attractive template for designing ligands for various biological targets, including ion channels and receptors.[3] The introduction of heteroatoms into this bicyclic system, such as nitrogen and sulfur, further expands its chemical space and potential pharmacological applications. The 3-Thia-9-azabicyclo[3.3.1]nonan-7-one core, in particular, is of growing interest to researchers in drug discovery. This document provides a comprehensive, step-by-step guide for the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, designed for researchers, scientists, and drug development professionals.

The synthetic strategy detailed herein is predicated on a biomimetic approach, analogous to the classical Robinson-Schöpf reaction, which is renowned for its efficiency in constructing tropinone and related alkaloids under mild conditions.[4][5][6] This one-pot, multi-component reaction involves a double Mannich condensation, a powerful tool for the formation of complex nitrogen-containing heterocycles.[7][8][9] By employing a sulfur-containing dicarboxylic acid, this established methodology is adapted to forge the desired thia-azabicyclic ketone.

Overall Synthetic Strategy

The synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is achieved in two primary stages:

  • One-Pot Double Mannich Reaction: Construction of the bicyclic ketone core through the condensation of an amine, a dialdehyde equivalent, and a sulfur-containing dicarbonyl compound.

  • Salt Formation: Conversion of the free base to its hydrochloride salt to enhance stability and aqueous solubility.

Synthesis_Workflow Overall Synthetic Workflow cluster_step1 Step 1: Bicyclic Ketone Formation cluster_step2 Step 2: Hydrochloride Salt Formation reagents Starting Materials: - Ammonium Chloride - Glutaraldehyde (25% aq. soln.) - 3,3'-Thiodipropionic Acid reaction One-Pot Reaction: - Double Mannich Condensation - In-situ Decarboxylation reagents->reaction Condensation workup Workup & Purification: - Basification - Extraction - Column Chromatography reaction->workup Isolation product1 Product: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Free Base) workup->product1 free_base 3-Thia-9-azabicyclo[3.3.1]nonan-7-one salt_formation Treatment with HCl in Ether free_base->salt_formation final_product Final Product: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride salt_formation->final_product

Sources

Application

Application Notes &amp; Protocols: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride as a Three-Dimensional Scaffold in Medicinal Chemistry

Abstract The strategic move away from flat, aromatic structures towards more three-dimensional molecular frameworks is a defining trend in modern drug discovery, aimed at improving selectivity, potency, and pharmacokinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic move away from flat, aromatic structures towards more three-dimensional molecular frameworks is a defining trend in modern drug discovery, aimed at improving selectivity, potency, and pharmacokinetic properties.[1][2] Bicyclic scaffolds are at the forefront of this "escape from flatland," offering rigid conformations that can reduce the entropic penalty of binding to biological targets.[1] This guide focuses on the 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride scaffold, a largely unexplored yet highly promising heterocyclic system. By analyzing its structural features and drawing logical parallels from well-studied isosteres like the 3-azabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonanes (bispidines), we present its synthetic rationale, key derivatization protocols, and potential applications in medicinal chemistry.

Part 1: The Bicyclo[3.3.1]nonane Core - A Privileged Framework

The bicyclo[3.3.1]nonane skeleton is a privileged motif found in numerous natural products and synthetic bioactive compounds.[3][4] Its rigid structure provides a well-defined spatial arrangement of substituents, making it an excellent platform for probing interactions within a protein's binding site.

Causality Behind the Choice:

  • Three-Dimensionality: The non-planar structure allows for the precise projection of pharmacophoric elements into three-dimensional space, a critical factor for achieving high target affinity and selectivity.[5]

  • Conformational Rigidity: Unlike flexible aliphatic chains, the bicyclic core is conformationally constrained, typically adopting a stable dual chair-chair or a chair-boat conformation.[6] This pre-organization minimizes the entropic loss upon binding, which can translate to a more favorable binding free energy.

  • Metabolic Stability: Saturated bicyclic systems often exhibit greater metabolic stability compared to their aromatic counterparts, which are susceptible to oxidative metabolism.

The 3-thia-9-azabicyclo[3.3.1]nonane system is particularly compelling. It combines the rigid bicyclo[3.3.1]nonane framework with two key heteroatoms:

  • Bridgehead Nitrogen (N9): Acts as a key derivatization point and can serve as a basic center or hydrogen bond acceptor/donor. Its position is analogous to the nitrogen in granisetron, a well-known 9-azabicyclo[3.3.1]nonane-based 5-HT3 antagonist.[7]

  • Thioether Moiety (S3): The sulfur atom replaces a methylene group, influencing the scaffold's lipophilicity, conformation, and metabolic profile. It can act as a hydrogen bond acceptor and is susceptible to oxidation to the corresponding sulfoxide and sulfone, offering a route to modulate physicochemical properties.[8]

Part 2: Synthetic Strategy - A Proposed Double Mannich Annulation

While literature on the specific synthesis of 3-thia-9-azabicyclo[3.3.1]nonan-7-one is sparse, a highly logical and efficient approach can be extrapolated from the well-established double Mannich reaction used to construct related 3-azabicyclo[3.3.1]nonan-9-ones.[6][9] This reaction class involves the one-pot condensation of a ketone, an aldehyde (typically formaldehyde), and an amine.

For our target scaffold, the synthesis would logically involve the condensation of thian-4-one, formaldehyde, and a source of ammonia.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Product Thianone Thian-4-one Reaction One-Pot Double Mannich Reaction Thianone->Reaction Formaldehyde Formaldehyde (x2) Formaldehyde->Reaction Amine Amine Source (e.g., NH4OAc) Amine->Reaction Core 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Reaction->Core Cyclization HCl_salt 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Core->HCl_salt Acidification (e.g., HCl in Ether)

Caption: Proposed workflow for the synthesis of the target scaffold.

Protocol 1: Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

This protocol is a robust, proposed method based on analogous syntheses of azabicyclic ketones.[9]

Materials:

  • Thian-4-one

  • Ammonium acetate (NH₄OAc)

  • Paraformaldehyde

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thian-4-one (1 equivalent), ammonium acetate (1.5 equivalents), and paraformaldehyde (2.5 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of thian-4-one).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-8 hours).

    • Expert Insight: The use of ammonium acetate provides both the ammonia nucleophile and the acidic catalyst (acetic acid) in situ, driving the reaction forward. Absolute ethanol is preferred to minimize side reactions involving water.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidification & Precipitation: Slowly add concentrated hydrochloric acid to the cooled mixture until the pH is ~1-2. This protonates the bridgehead nitrogen. The hydrochloride salt of the product is often insoluble in ethanol and will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by cold diethyl ether to remove any residual impurities and to aid in drying.

  • Purification: The crude hydrochloride salt is often of high purity. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: The Scaffold as a Gateway to Chemical Diversity

The true power of a scaffold lies in its ability to be readily and systematically decorated with a variety of functional groups. The 3-thia-9-azabicyclo[3.3.1]nonan-7-one core offers two primary, orthogonal points for diversification: the C7-ketone and the N9-bridgehead amine.

G cluster_c7 C7-Ketone Modifications cluster_n9 N9-Amine Modifications Core Core Scaffold 3-Thia-9-azabicyclo[3.3.1]nonan-7-one ReductiveAmination Reductive Amination (R-NH2, NaBH3CN) Core->ReductiveAmination forms C7-amine Wittig Wittig Reaction (Ph3P=CHR) Core->Wittig forms C7-alkene Grignard Grignard Addition (R-MgBr) Core->Grignard forms C7-alcohol Arylation N-Arylation (Ar-X, Pd-catalyst) Core->Arylation forms N9-aryl Alkylation N-Alkylation (R-X) Core->Alkylation forms N9-alkyl Amidation Amide/Sulfonamide Formation (RCOCl) Core->Amidation forms N9-amide

Caption: Key derivatization pathways from the core scaffold.

Protocol 2: Parallel Reductive Amination at the C7-Position

This protocol is designed for generating a library of C7-amino derivatives in a parallel synthesis format.

Materials:

  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (starting scaffold)

  • A library of primary amines (R-NH₂)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block

Step-by-Step Methodology:

  • Scaffold Preparation: To each well of the reaction block, add a solution of the starting scaffold (1 equivalent) in DCE. Add TEA (1.1 equivalents) to neutralize the hydrochloride and generate the free base in situ.

  • Amine Addition: Add a solution of a unique primary amine (1.2 equivalents) to each corresponding well.

  • Imine Formation: Stir the reaction block at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

    • Expert Insight: This pre-incubation step is crucial for achieving high conversion. The formation of the iminium ion is the rate-limiting step before reduction.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to each well.

    • Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and does not reduce the ketone starting material prematurely.

  • Reaction: Seal the reaction block and allow it to stir at room temperature overnight.

  • Quench and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the product from each well using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude products can be purified using parallel flash chromatography or high-throughput HPLC.

Protocol 3: N-Arylation of the Bridgehead Amine

This protocol details a typical palladium-catalyzed Buchwald-Hartwig amination to functionalize the N9 position.

Materials:

  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (free base)

  • Aryl halide (Ar-Br or Ar-Cl)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the scaffold (1 equivalent), aryl halide (1.2 equivalents), palladium catalyst (1-5 mol %), ligand (2-10 mol %), and base (2.0 equivalents).

    • Expert Insight: The choice of ligand is critical and often needs to be screened for optimal results with a new scaffold. XPhos is a robust, general-purpose ligand for this type of coupling. The reaction must be performed under inert conditions as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Part 4: Potential Therapeutic Applications - An Evidence-Based Rationale

While the 3-thia-9-azabicyclo[3.3.1]nonane scaffold is novel, its potential can be inferred from the established biological activities of its close structural relatives.

Structural Analogue Known Biological Activities Potential Therapeutic Area for 3-Thia-9-aza Scaffold Reference
3-Azabicyclo[3.3.1]nonanes Anticancer (HIF-1 inhibition), AntimicrobialOncology, Infectious Diseases[3][6]
3,7-Diazabicyclo[3.3.1]nonanes Nicotinic Acetylcholine Receptor (nAChR) modulation, AntiarrhythmicCNS Disorders (e.g., Alzheimer's, Parkinson's), Cardiovascular Disease[10][11]
9-Azabicyclo[3.3.1]nonanes 5-HT3 Antagonism (antiemetic), OrganocatalysisCNS Disorders, Gastroenterology[7][12]
1,3-Thiazine Derivatives Anti-inflammatory, Antitumor, AnalgesicInflammation, Oncology[13]

Rationale for Exploration:

  • CNS Targets: The rigidity and defined 3D structure of the scaffold are ideal for targeting receptors and ion channels in the central nervous system, where subtype selectivity is paramount. The success of related azabicycles as nAChR and 5-HT3 ligands strongly supports this direction.[7][10]

  • Oncology: Many anticancer agents based on the 3-azabicyclo[3.3.1]nonan-9-one core have been reported.[3][4] The introduction of a sulfur atom could modulate activity, alter the mechanism of action, or improve drug-like properties, making this a fertile area for investigation.

  • Kinase Inhibition: The scaffold can be decorated with appropriate pharmacophores to target the ATP-binding site of kinases, a proven strategy in cancer and inflammation drug discovery. The C7 and N9 positions provide vectors for orienting hydrogen bond donors/acceptors and hydrophobic groups into the hinge region and selectivity pockets of a kinase.

Conclusion

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride scaffold represents a valuable, yet underexplored, entry point into novel, three-dimensional chemical space. Its synthesis is highly feasible via established chemical transformations, and its structure contains two orthogonal handles for rapid library generation. By leveraging insights from closely related bicyclic systems, researchers can rationally design and screen compound libraries based on this scaffold for a wide range of therapeutic targets, particularly in oncology and CNS disorders. This guide provides the foundational protocols and strategic rationale to empower drug development professionals to unlock the potential of this promising molecular framework.

References

  • Kubyshkin, V., & Mykhailiuk, P. K. (2026). Smallest Bicycles in Medicinal Chemistry: Where Are We Now? Chemical Reviews. Available from: [Link]

  • Wadsworth, P. A., & Woster, P. M. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44(14), 4889-4903. Available from: [Link]

  • Hacker, D. E. (2016). The Development of Bicyclic Peptide Library Scaffolds and the Discover. VCU Scholars Compass. Available from: [Link]

  • Kumar, K., & Al-Tel, T. H. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules, 22(5), 821. Available from: [Link]

  • Arulkumaran, R., et al. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of ChemTech Research. Available from: [Link]

  • Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(1), 444-459. Available from: [Link]

  • Das, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(34), 6899-6932. Available from: [Link]

  • Begum, S., et al. (2019). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Current Drug Discovery Technologies, 16(3), 269-281. Available from: [Link]

  • Jeffrey, J. L., & MacMillan, D. W. C. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(46), 17309-17312. Available from: [Link]

  • Dherange, B. D., et al. (2022). Approaches to the N-arylation of heteroarenes. Chemistry – An Asian Journal, 17(21), e202200781. Available from: [Link]

  • NextSDS. 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). N-Substituted 3-Oxa- and 3-Thia-7-azabicyclo[3.3.1]nonanes as Potential Precursors of Antiarrhythmics. Available from: [Link]

  • Goti, A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 252. Available from: [Link]

  • Shibuya, M., et al. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619-4622. Available from: [Link]

Sources

Method

Application Note: Precision Electrophilic Functionalization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols Scaffold Significance & Mechanistic Causality The 3-thia-9-azabicyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Validated Protocols

Scaffold Significance & Mechanistic Causality

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one scaffold is a conformationally restricted, bicyclic granatane/tropane analog[1]. It is highly valued in modern drug discovery, serving as a critical structural core in the development of CCR5 receptor antagonists for HIV therapy[2] and pyrazolo[1,5-a]pyrimidine-based mTOR kinase inhibitors for oncology[3].

The scaffold presents a unique chemoselective challenge due to the presence of three distinct heteroatomic and functional nodes:

  • A secondary amine (N9)

  • A thioether (S3)

  • A ketone (C7)

To ensure bench stability, prevent oxidative degradation of the thioether, and avoid spontaneous dimerization, the compound is commercially supplied as a hydrochloride (HCl) salt .

The Causality of Reagent Selection

Because the N9 position is protonated, it is entirely inert to electrophiles in its resting state. The choice of base dictates the regiochemical outcome of the electrophilic attack:

  • For N9-Functionalization: A mild, non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is required to neutralize the HCl salt and liberate the secondary amine in situ. DIPEA is sterically hindered, ensuring it does not competitively react with the incoming electrophile.

  • For C6/C8-Functionalization (α-Ketone): The N9 amine must first be protected or temporarily masked. Subsequently, a strong, sterically bulky base like Lithium Diisopropylamide (LDA) is used at cryogenic temperatures (-78 °C) to quantitatively deprotonate the α-carbon, forming a kinetic enolate while preventing nucleophilic attack on the carbonyl carbon.

Regioselectivity Map

The following diagram illustrates the divergent synthetic pathways available when reacting the scaffold with electrophiles, governed entirely by the choice of base and reaction conditions.

G Scaffold 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl Salt N_Attack N9-Functionalization (Amine) Scaffold->N_Attack Mild Base (e.g., DIPEA) + Electrophile C_Attack C6/C8-Functionalization (α-Ketone) Scaffold->C_Attack Strong Base (e.g., LDA) + Electrophile S_Attack S3-Functionalization (Thioether) Scaffold->S_Attack Excess Alkylating Agent (Sulfonium formation)

Regioselectivity map for electrophilic attack on 3-thia-9-azabicyclo[3.3.1]nonan-7-one.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for directing electrophiles to specific nodes on the scaffold, along with expected regioselectivity and yields based on established medicinal chemistry workflows[2],[3].

Reaction TypeBase RequiredSolventTempExample ElectrophileRegioselectivityTypical Yield
N-Alkylation DIPEA (2.5 eq)DMFRTAllyl BromideN9 > 98%85–95%
N-Acylation TEA (3.0 eq)DCM0 °CAcetyl ChlorideN9 > 99%90–98%
α-Alkylation LDA (1.1 eq)THF-78 °CBenzyl BromideC6/C8 > 90%60–75%
S-Alkylation None (Free base)MeCNRefluxMethyl Iodide (Excess)S3 > 90%>80%

Validated Experimental Protocols

Protocol A: Chemoselective N-Alkylation / N-Acylation

This protocol is designed to functionalize the N9 position while leaving the ketone and thioether intact. It is a self-validating system that utilizes an aqueous quench to remove amine salts, followed by LC-MS verification.

Reagents:

  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (1.0 eq)

  • DIPEA (2.5 eq for alkylation) or Triethylamine (3.0 eq for acylation)

  • Electrophile (e.g., Allyl bromide or Acetyl chloride, 1.1 eq)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Suspend the bicyclic HCl salt (1.0 eq) in anhydrous solvent under an inert nitrogen atmosphere. Use DCM for highly reactive acyl chlorides; use DMF for less reactive alkyl halides to accelerate the SN​2 displacement.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Add the mild base (DIPEA or TEA) dropwise. The suspension will typically clear as the free amine is liberated and the resulting hydrochloride salt of the base dissolves. Stir for 15 minutes.

  • Electrophilic Addition: Add the electrophile (1.1 eq) dropwise to control the exothermic reaction.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process): Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze. Validation Check: Look for the disappearance of the starting material mass ( [M+H]+=158.06 ) and the appearance of the product mass (e.g., [M+H]+=198.09 for N-allylation).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (if using DMF) or DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Workflow Step1 1. Suspend HCl Salt in Aprotic Solvent (DCM/DMF) Step2 2. Add Mild Base (DIPEA/TEA) to Liberate Free Amine Step1->Step2 Step3 3. Dropwise Addition of Electrophile (0 °C to RT) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Quench & Organic Extraction Step4->Step5

Step-by-step experimental workflow for N-alkylation of the hydrochloride salt.

Protocol B: α-Functionalization via Kinetic Enolate Formation

Note: To prevent competitive N-alkylation, the N9 amine must be pre-protected (e.g., as an N-Boc or N-Benzyl derivative) prior to this protocol.

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the N-protected 3-thia-9-azabicyclo[3.3.1]nonan-7-one (1.0 eq) in anhydrous THF (0.05 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.1 eq, typically a 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the kinetic enolate.

  • Electrophilic Attack: Add the electrophile (e.g., Benzyl bromide, 1.2 eq) neat or dissolved in a small volume of THF.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour.

  • Validation & Quench: Quench the reaction at -20 °C by adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate.

  • NMR Validation: Following purification, utilize 1H NMR to verify regioselectivity. Validation Check: The integration of the α-protons adjacent to the ketone (typically appearing between 2.2–2.8 ppm) will decrease from 4H to 3H, confirming mono-alkylation at the C6/C8 position.

References

  • PubChem Compound Summary Title: (1R,5S)-3-thia-9-azabicyclo[3.3.1]nonan-7-one Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Pfizer Inc.
  • Title: Pyrazolo[1,5-a]pyrimidine Compounds as mTOR Inhibitors (WO2011090935A1)

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Executive Summary 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a highly versatile, conformationally restricted bridged bicyclic building block [1]. Featuring a secondary amine (9-position), a ketone (7-position...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is a highly versatile, conformationally restricted bridged bicyclic building block [1]. Featuring a secondary amine (9-position), a ketone (7-position), and a thioether (3-position), this scaffold is highly prized in drug discovery for synthesizing rigidified morpholine and thiomorpholine bioisosteres. However, its dense functionalization, steric bulk, and formulation as a hydrochloride salt present unique challenges in transition-metal-catalyzed cross-coupling. This guide provides field-proven, self-validating protocols for divergent functionalization via C–N and C–C cross-coupling.

Structural Analysis & Mechanistic Causality

To successfully functionalize this scaffold, researchers must account for the causality behind each reagent choice rather than relying on generic coupling conditions:

  • Handling the Hydrochloride Salt: The substrate is supplied as an HCl salt. In palladium-catalyzed C–N coupling (Buchwald-Hartwig amination), an extra equivalent of a strong base (e.g., NaOtBu) is strictly required to liberate the free amine in situ. If the salt is not fully neutralized, the amine cannot coordinate to the Pd(II)–aryl complex, leading to stalled oxidative addition and catalyst decay.

  • Overcoming Steric Hindrance at the Bridgehead: The 9-aza position is sterically encumbered by the [3.3.1] bicyclic framework. Standard bidentate ligands (e.g., BINAP or dppf) often fail due to prohibitively slow reductive elimination. Biaryl dialkylphosphine ligands like RuPhos or BrettPhos are required [2]. Their electron-rich nature accelerates oxidative addition, while their extreme steric bulk forces the palladium center into a highly reactive, lower-coordinate state that dramatically accelerates reductive elimination [3].

  • Mitigating Thioether Coordination: The 3-thia moiety can act as a soft ligand, potentially sequestering the palladium catalyst. Utilizing highly coordinating, bulky phosphine ligands prevents the thioether from displacing the active ligand, ensuring the catalytic cycle remains robust.

  • Ketone Enolization vs. Amination: Strong bases can deprotonate the α-protons of the 7-ketone, risking competing α-arylation. However, when using RuPhos/NaOtBu, the kinetic preference of the secondary amine nucleophile heavily favors N-arylation over C-arylation.

BHCycle Pd0 Pd(0)L Active Catalyst PdII_Ar Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_Ar Aryl Halide (Ar-X) AmineCoord Pd(II)(Ar)(Amine)L Amine Coordination (HCl neutralized by base) PdII_Ar->AmineCoord 3-Thia-9-azabicyclo [3.3.1]nonan-7-one PdII_Amido Pd(II)(Ar)(NR2)L Deprotonation AmineCoord->PdII_Amido Base (NaOtBu) - Base·HX PdII_Amido->Pd0 Reductive Elimination Product N-Aryl Bicyclic Product PdII_Amido->Product

Caption: Buchwald-Hartwig catalytic cycle adapted for the bicyclic hydrochloride salt substrate.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol specifically targets the 9-aza position using sterically demanding aryl halides.

Materials & Reagents
  • Substrate: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl (1.0 equiv)

  • Coupling Partner: Aryl bromide or iodide (1.1 equiv)

  • Catalyst/Ligand: Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd), RuPhos (5 mol%)

  • Base: NaOtBu (2.5 equiv total: 1.0 equiv for HCl neutralization + 1.5 equiv for catalysis)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology
  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl (1.0 mmol), the aryl bromide (1.1 mmol), Pd2(dba)3 (23 mg, 0.025 mmol), RuPhos (23 mg, 0.05 mmol), and NaOtBu (240 mg, 2.5 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the Schlenk tube with a Teflon stopcock and remove it from the glovebox.

  • Reaction Execution: Submerge the tube in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12–16 hours. The reaction mixture will typically transition from a dark purple/red to a light brown suspension.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the N-arylated product.

Protocol 2: C-Arylation via Enol Triflate Suzuki-Miyaura Coupling

To functionalize the 7-ketone position, the ketone must first be converted into an enol triflate. Note: The 9-aza position must be pre-protected (e.g., as an N-Boc group) or already N-arylated prior to this step to prevent competitive triflylation of the amine.

Step 1: Enol Triflate Formation
  • Enolization: Dissolve the N-protected 3-thia-9-azabicyclo[3.3.1]nonan-7-one (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere at -78 °C.

  • Deprotonation: Dropwise add KHMDS (1.2 equiv, 1.0 M in THF). Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.

  • Triflylation: Add Comins' Reagent (1.2 equiv) as a solution in THF dropwise[4]. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Isolation: Quench with saturated aqueous NH4Cl. Extract with DCM (3x), dry over Na2SO4, and concentrate. The crude enol triflate can usually be used directly in the next step.

Step 2: Suzuki-Miyaura Coupling
  • Reaction Setup: In a pressure vial, combine the crude enol triflate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O (0.15 M). Degas the mixture by sparging with Argon for 15 minutes.

  • Coupling: Seal the vial and heat at 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Workflow SM 3-Thia-9-azabicyclo [3.3.1]nonan-7-one HCl PathA Path A: N-Arylation (Buchwald-Hartwig) SM->PathA Pd2(dba)3, RuPhos NaOtBu, Ar-X StepB1 1. N-Protection / Enolization 2. Comins' Reagent SM->StepB1 KHMDS, Tf2N(Py) ProdA 9-Aryl-3-thia-9-azabicyclo [3.3.1]nonan-7-one PathA->ProdA PathB Path B: C-Arylation (Suzuki-Miyaura) ProdB 7-Aryl-3-thia-9-azabicyclo [3.3.1]non-6-ene PathB->ProdB StepB1->PathB Enol Triflate Pd(dppf)Cl2, Ar-B(OH)2

Caption: Divergent workflow for N-arylation and C-arylation of the bicyclic scaffold.

Quantitative Data & Reaction Scope

The following table summarizes the optimized conditions and expected yields for various coupling partners based on the structural electronics of the bicyclic core.

Coupling PartnerReaction TypeCatalyst / Ligand SystemBase (Equiv)Temp (°C)Expected Yield (%)
4-BromotolueneN-ArylationPd2(dba)3 / RuPhosNaOtBu (2.5)8582–88
2-ChloropyridineN-ArylationPd2(dba)3 / BrettPhosNaOtBu (2.5)10075–80
Phenylboronic AcidC-Arylation (Suzuki)Pd(dppf)Cl2K2CO3 (3.0)9085–90
3-Thiopheneboronic AcidC-Arylation (Suzuki)Pd(PPh3)4Na2CO3 (2.0)9070–78

Validation & Troubleshooting (Self-Validating System)

To ensure scientific integrity, these protocols incorporate internal validation checkpoints:

  • Buchwald-Hartwig Validation (LC-MS):

    • Observation: High levels of dehalogenated aryl halide (Ar-H) but unconsumed bicyclic starting material.

    • Causality: Reductive elimination is too slow, or the amine is not fully deprotonated.

    • Action: Verify that exactly 2.5 equivalents of NaOtBu were used to overcome the HCl salt. If correct, switch from RuPhos to BrettPhos to further accelerate reductive elimination.

  • Enol Triflate Validation (NMR):

    • Observation: 1H-NMR of the crude Step 1 product.

    • Causality: Successful enolization results in the disappearance of the α-ketone protons and the appearance of a distinct vinylic proton (~5.8–6.2 ppm).

    • Action: If the vinylic proton is absent, moisture contaminated the KHMDS. Ensure strict anhydrous conditions.

  • Suzuki-Miyaura Validation (TLC/MS):

    • Observation: Reversion of the enol triflate back to the starting ketone during the Suzuki coupling.

    • Causality: Base-catalyzed hydrolysis of the triflate outcompetes oxidative addition.

    • Action: Switch to a milder base (e.g., K3PO4 instead of K2CO3) or use a more active palladium source (e.g., XPhos Pd G3) to accelerate the coupling cycle.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97290570, (1R,5S)-3-thia-9-azabicyclo[3.3.1]nonan-7-one." PubChem, [Link]

  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. "Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides." The Journal of Organic Chemistry, 2003. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [Link]

  • Comins, D. L., & Dehghani, A. "Pyridine-derived triflating reagents: an improved preparation of vinyl triflates from metallo enolates." Tetrahedron Letters, 1992. [Link]

Application

Application Notes &amp; Protocols: Leveraging 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride in Target-Based Drug Discovery

Introduction: The Strategic Value of the Bicyclo[3.3.1]nonane Scaffold In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to successful drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Bicyclo[3.3.1]nonane Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to successful drug discovery campaigns. The bicyclo[3.3.1]nonane framework represents a "privileged structure," a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. The introduction of heteroatoms, such as sulfur and nitrogen, into this scaffold, as in 3-thia-9-azabicyclo[3.3.1]nonan-7-one, further enhances its potential by introducing key hydrogen bonding and electrostatic interaction points. This application note will provide a comprehensive guide for researchers on the strategic use of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride as a core scaffold in target-based drug discovery.

The journey from a promising chemical entity to a viable drug candidate is a multi-stage process, beginning with the crucial steps of target identification and validation.[3][4][5] Target-based drug discovery, which focuses on modulating a single, disease-relevant protein or gene, remains a cornerstone of pharmaceutical research.[6] This approach allows for a more rational and efficient path to lead optimization. The 3-thia-9-azabicyclo[3.3.1]nonane scaffold, with its inherent structural rigidity and chemical tractability, is an excellent starting point for fragment-based and high-throughput screening campaigns aimed at identifying novel modulators of a variety of target classes.

Part 1: The Role of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one in the Drug Discovery Workflow

The utility of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride spans multiple phases of the early drug discovery pipeline, from initial hit identification to lead optimization. Its relatively low molecular weight and synthetic accessibility make it an ideal candidate for building diverse chemical libraries.

Target Identification and Validation

While the specific biological targets of 3-thia-9-azabicyclo[3.3.1]nonan-7-one itself are not extensively documented in publicly available literature, its structural analogs have shown activity against a range of targets, including nicotinic acetylcholine receptors and the estrogen receptor.[7][8] This suggests that libraries derived from this scaffold could be screened against various target classes, including kinases, proteases, and GPCRs, to identify novel biological activities.

The process of target identification involves pinpointing molecular entities, such as enzymes or receptors, that are relevant to a specific disease.[5] Once a potential target is identified, target validation confirms its role in the disease pathology and its suitability for therapeutic intervention.[4]

Hit Identification: A Scaffold for Screening

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride can be effectively employed in various screening paradigms to identify "hits"—compounds that demonstrate activity against the target of interest.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a "fragment" that can be screened for weak but efficient binding to the target protein.[3][9] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography are instrumental in identifying and characterizing these initial interactions.[10][11][12][13]

  • High-Throughput Screening (HTS): Derivatives of the scaffold can be synthesized and incorporated into large chemical libraries for HTS campaigns. These campaigns utilize automated biochemical or cell-based assays to rapidly screen thousands of compounds.

The following diagram illustrates a typical target-based drug discovery workflow where this scaffold can be integrated.

G cluster_0 Discovery & Preclinical Phase cluster_1 Role of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS / FBDD) Target_ID->Hit_ID Select & Validate Target Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Identify Active Compounds Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency & Properties Preclinical Preclinical Development Lead_Opt->Preclinical Select Candidate Drug Scaffold Core Scaffold for Library Synthesis Scaffold->Hit_ID Input for Screening

Caption: Target-Based Drug Discovery Workflow.

Lead Optimization: Building on the Core

Once initial hits are identified, the 3-thia-9-azabicyclo[3.3.1]nonan-7-one scaffold provides a robust foundation for structure-activity relationship (SAR) studies. The ketone and secondary amine functionalities serve as convenient handles for chemical modification, allowing for the systematic exploration of the chemical space around the core structure to improve potency, selectivity, and pharmacokinetic properties.

Part 2: Experimental Protocols

The following protocols provide detailed methodologies for key experiments in a target-based drug discovery campaign utilizing derivatives of 3-thia-9-azabicyclo[3.3.1]nonan-7-one.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of small molecules to a target protein immobilized on a sensor surface.[10][12][13] It is a powerful tool for fragment screening due to its sensitivity and ability to provide kinetic data.[14][15]

Objective: To identify derivatives of 3-thia-9-azabicyclo[3.3.1]nonan-7-one that bind to a target protein.

Materials:

  • Purified target protein (e.g., a kinase, protease)

  • SPR instrument (e.g., Biacore, a GE Healthcare product)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Library of 3-thia-9-azabicyclo[3.3.1]nonan-7-one derivatives dissolved in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using the amine coupling kit.

    • Immobilize the target protein to the desired density (typically 8,000-12,000 Response Units).

    • Deactivate any remaining active esters.

  • Screening:

    • Prepare a dilution series of the compound library in running buffer. It is crucial to match the DMSO concentration in all samples and the running buffer to minimize false positives.[10]

    • Inject the compounds over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Include a reference flow cell with no immobilized protein to subtract non-specific binding.

  • Data Analysis:

    • Analyze the sensorgrams to identify compounds that show a concentration-dependent binding response.

    • Determine the binding affinity (KD) and kinetics (ka, kd) for the confirmed hits.

The following diagram outlines the SPR experimental workflow.

Start Start Immobilize Immobilize Target Protein on Sensor Chip Start->Immobilize Screen Screen Compound Library Immobilize->Screen Analyze Analyze Sensorgrams & Identify Hits Screen->Analyze Confirm Confirm Hits with Dose-Response Analyze->Confirm End End Confirm->End

Caption: SPR Experimental Workflow.

Protocol 2: Hit Validation and Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing biomolecular interactions.[11][16] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[17][18]

Objective: To validate hits from the primary screen and determine the thermodynamic drivers of binding.

Materials:

  • Purified target protein

  • Confirmed hit compounds

  • ITC instrument

  • Appropriate buffer

Procedure:

  • Sample Preparation:

    • Dialyze the protein into the desired buffer.

    • Dissolve the compound in the same buffer.

  • ITC Experiment:

    • Load the protein into the sample cell and the compound into the syringe.

    • Perform a series of injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model to determine the thermodynamic parameters.

Table 1: Example ITC Data for a Hit Compound

ParameterValue
KD (μM) 15.2
ΔH (kcal/mol) -8.5
-TΔS (kcal/mol) 2.1
Stoichiometry (n) 0.98

This data indicates an enthalpically driven binding event with a 1:1 stoichiometry.

Protocol 3: Biochemical Assay for Target Activity Modulation (Example: Kinase Inhibition)

Biochemical assays are essential for determining if a binding event translates into functional modulation of the target.[19][20] For a kinase target, this would involve measuring the inhibition of its phosphorylation activity.[21][22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of hit compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay kit (e.g., ADP-Glo™, LanthaScreen®)[21][22][23]

  • Hit compounds

  • Multi-well plates

  • Plate reader

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the hit compounds in the assay buffer.

    • In a multi-well plate, add the kinase, substrate, and compound.

    • Initiate the reaction by adding ATP.

    • Incubate for the optimized reaction time.

  • Detection:

    • Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.

    • Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Plot the percent inhibition against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell-Based Assay for Phenotypic Effects (Example: Apoptosis Induction)

Cell-based assays are crucial for evaluating the effect of a compound in a more physiologically relevant context.[20][24] If the target is involved in cell survival pathways, a relevant assay would be to measure the induction of apoptosis (programmed cell death).[25][26][27]

Objective: To determine if a lead compound induces apoptosis in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Lead compound

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7, Annexin V staining)[26]

  • Multi-well plates

  • Incubator

  • Plate reader or flow cytometer

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the lead compound.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Apoptosis Detection:

    • Follow the protocol of the chosen apoptosis detection kit.

    • For Caspase-Glo® 3/7, add the reagent to the wells and measure luminescence.

    • For Annexin V staining, stain the cells with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) and analyze by flow cytometry.

  • Data Analysis:

    • Quantify the apoptotic signal (luminescence or percentage of Annexin V positive cells).

    • Determine the EC50 for apoptosis induction.

Conclusion

The 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride scaffold represents a valuable starting point for target-based drug discovery. Its rigid, three-dimensional structure and synthetic tractability make it an excellent core for building diverse chemical libraries for hit identification and subsequent lead optimization. By following the detailed protocols outlined in this application note, researchers can effectively leverage this promising scaffold to discover and develop novel therapeutics.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • ITC Assay Service for Drug Discovery - Reaction Biology.
  • Isothermal titration calorimetry and thermal shift assay in drug design.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Apoptosis Assays - Sigma-Aldrich.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US.
  • Developments in SPR Fragment Screening - PubMed. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. Available at: [Link]

  • SPR-based fragment screening: advantages and applications - PubMed. Available at: [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. Available at: [Link]

  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
  • Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology.
  • Cell-Based Assays Guide | Antibodies.com.
  • Kinase Assays with Myra - Bio Molecular Systems. Available at: [Link]

  • Apoptosis – what assay should I use? - BMG Labtech.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC. Available at: [Link]

  • Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold - MDPI. Available at: [Link]

  • What is Target Identification in Drug Discovery? AI & Therapeutic Insights - Ardigen. Available at: [Link]

  • (PDF) Drug Discovery Paradigms: Target-Based Drug Discovery - ResearchGate. Available at: [Link]

  • Drug Discovery → Target-Based | Developing Medicines. Available at: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. Available at: [Link]

  • Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed. Available at: [Link]

  • Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed - NIH. Available at: [Link]

  • Complex bicyclo[3.3.1]nonane-containing natural products a Members are... - ResearchGate. Available at: [Link]

  • 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride - NextSDS. Available at: [Link]

  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride - NextSDS. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. Available at: [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yielding syntheses of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yielding syntheses of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This bicyclic aminoketone is a highly valuable structural scaffold, particularly in the development of CCR5 receptor modulators and other advanced CNS-active compounds 1.

However, its construction—typically via a tandem double Mannich condensation followed by deprotection and salt formation—is notoriously sensitive to subtle shifts in reaction parameters. This guide moves beyond standard protocols by dissecting the causality behind each chemical transformation, providing you with a self-validating framework to troubleshoot and optimize your workflow.

Section 1: Mechanistic Workflow & Causality

To troubleshoot effectively, we must first visualize the chemical logic. The synthesis relies on the in situ acid hydrolysis of thiodiglycolaldehyde bis(diethyl acetal) to generate the reactive dialdehyde. This intermediate immediately undergoes a double Mannich condensation with a primary amine (e.g., allylamine or benzylamine) and acetonedicarboxylic acid 2.

G A Thiodiglycolaldehyde Bis(diethyl acetal) B Acid Hydrolysis (0.025M HCl) A->B C Thiodiglycolaldehyde B->C E Double Mannich Condensation (pH 4.5) C->E D Primary Amine + Acetonedicarboxylic Acid D->E F Decarboxylation (Heat, -2 CO2) E->F G N-Protected Bicyclic Ketone F->G H Deprotection (e.g., Pd/C, H2) G->H I Free Base H->I J Salt Formation (Anhydrous HCl/MTBE) I->J K 3-Thia-9-azabicyclo[3.3.1] nonan-7-one HCl J->K

Synthetic workflow for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my yield of the bicyclic core consistently below 30% during the Mannich condensation? Causality: The double Mannich reaction used to construct the azabicyclo[3.3.1]nonane skeleton is highly concentration- and pH-dependent. If the concentration of the dialdehyde is too high, intermolecular aldol-type condensations and oligomerization outcompete the desired intramolecular cyclization 3. Furthermore, if the pH deviates from the 4.0–5.0 range, the equilibrium shifts away from the reactive iminium ion intermediate. Solution: Employ high dilution conditions (typically ≤ 0.05 M for the dialdehyde). Use a sodium acetate/acetic acid buffer to strictly maintain the pH at 4.5. Add the dialdehyde solution dropwise over several hours to the amine/dicarboxylic acid mixture to keep the steady-state concentration of the unreacted aldehyde extremely low.

Q2: I observe a mixture of products with incomplete decarboxylation. How can I drive this to completion? Causality: The intermediate β -keto dicarboxylic acid requires sufficient thermal energy to undergo double decarboxylation. If the reaction is stopped prematurely or the temperature is too low, the mono-carboxylic acid or un-decarboxylated intermediates will persist, creating a complex mixture during extraction. Solution: After the initial condensation at room temperature (which forms the ring), the reaction mixture must be heated to 40–60°C for at least 12–18 hours. Monitor the cessation of CO 2​ evolution (bubbling) as a physical, self-validating indicator of completion.

Q3: The final hydrochloride salt is hygroscopic and "oils out" instead of crystallizing. How do I obtain a flowable powder? Causality: The 3-thia-9-azabicyclo[3.3.1]nonan-7-one core is highly polar. Trace water in the solvent or an overly rapid addition of HCl leads to localized supersaturation, causing the salt to precipitate as an amorphous gum rather than a crystalline solid. Solution: Ensure the free base is thoroughly dried (azeotropic distillation with toluene if necessary). Use strictly anhydrous solvents for salt formation (e.g., MTBE or diethyl ether). Add the ethereal HCl dropwise at 0–5°C with vigorous stirring.

Section 3: Quantitative Yield Optimization Data

To validate these troubleshooting steps, consider the following empirical data comparing reaction parameters during the Mannich condensation and salt formation stages. Implementing these optimized parameters directly addresses the root causes of yield loss.

ParameterSub-optimal ConditionOptimized ConditionImpact on Step Yield
Reaction Concentration 0.5 M (Batch addition)0.05 M (Dropwise addition)Increased from 22% to 68%
pH Control Unbuffered (pH drifts to <3)Buffered at pH 4.5 (NaOAc/AcOH)Increased from 15% to 65%
Decarboxylation Temp 25°C for 24 hours50°C for 18 hoursIncreased from 40% to 95%
Salt Formation Solvent Ethanol / Aqueous HClAnhydrous MTBE / 2M HCl in EtherIncreased from 55% (gum) to 92% (crystals)

Section 4: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the optimized synthesis, incorporating the mechanistic insights discussed above.

Step 1: Acetal Hydrolysis & Mannich Condensation
  • Hydrolysis: Prepare a solution of thiodiglycolaldehyde bis(diethyl acetal) (1.0 eq) in 0.025 M aqueous HCl. Stir at room temperature for 2 hours to ensure complete hydrolysis to the free dialdehyde 1.

  • Buffer Preparation: In a separate, large-volume reactor, dissolve acetonedicarboxylic acid (1.1 eq) and a primary amine (e.g., allylamine, 1.0 eq) in a sodium acetate/acetic acid buffer (pH 4.5). Dilute with water to achieve a final target concentration of 0.05 M.

  • Condensation: Cool the reactor to 10°C. Using an addition funnel or syringe pump, add the hydrolyzed dialdehyde solution dropwise over 4 hours under vigorous stirring to prevent oligomerization.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 24 hours.

Step 2: Decarboxylation & Extraction
  • Thermal Decarboxylation: Heat the reaction mixture to 50°C for 18 hours. Visually confirm that CO 2​ evolution has ceased.

  • Workup: Cool to room temperature, adjust the pH to 9.0 using 2M NaOH, and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the N-protected intermediate.

Step 3: Deprotection (Example: N-Deallylation)
  • Reaction Setup: Dissolve the N-allyl intermediate in anhydrous dichloromethane.

  • Catalysis: Add N,N-dimethylbarbituric acid (NDMBA, 3.0 eq) and a catalytic amount of Pd(PPh 3​ ) 4​ (0.05 eq).

  • Cleavage: Stir at 35°C under nitrogen for 4 hours.

  • Purification: Wash with saturated aqueous NaHCO 3​ , dry the organic layer, and concentrate to yield the free base of 3-thia-9-azabicyclo[3.3.1]nonan-7-one.

Step 4: Hydrochloride Salt Formation
  • Solvent Selection: Dissolve the crude free base in strictly anhydrous MTBE (10 mL/g of substrate).

  • Cooling: Cool the solution to 0°C in an ice bath to lower the solubility of the impending salt.

  • Precipitation: Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise over 30 minutes. A white precipitate will form immediately.

  • Maturation: Stir for an additional 1 hour at 0°C to ensure complete crystallization and prevent "oiling out."

  • Collection: Filter the solid under a blanket of nitrogen (to prevent moisture absorption), wash with cold anhydrous MTBE, and dry in a vacuum oven at 40°C for 12 hours to yield 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride as a flowable white powder.

References

  • US6586430B1 - CCR5 modulators Source: Google Patents URL
  • Synthesis and Properties of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Source: Journal of the Chinese Chemical Society (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Welcome to the Technical Support and Troubleshooting Guide for formulating 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . This document is designed for researchers and formulation scientists facing challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for formulating 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride . This document is designed for researchers and formulation scientists facing challenges with the aqueous solubility of this specific bicyclic compound.

While the hydrochloride salt form is inherently more water-soluble than its free-base counterpart, the lipophilic nature of the thia-azabicyclo framework, combined with specific ionic interactions in physiological media, often leads to unpredictable precipitation. This guide synthesizes structural causality with field-proven protocols to help you achieve stable aqueous solutions.

Part 1: Troubleshooting & FAQs

Q1: I successfully dissolved the compound in pure water, but it immediately crashed out when I diluted it into Phosphate Buffered Saline (PBS). What happened?

A: This is a classic manifestation of two distinct physicochemical phenomena: the Common Ion Effect and pH-induced free-base precipitation .

  • Common Ion Effect: PBS and physiological saline contain high concentrations of chloride ions (~137 mM NaCl). For an amine hydrochloride salt, the solubility product is defined as Ksp​=[Drug+][Cl−] . When you introduce the compound into a chloride-rich environment, the excess [Cl−] forces the equilibrium to the left, suppressing the solubility of the salt and causing it to precipitate[1].

  • pH Shift: Amine hydrochlorides have a specific pHmax​ . If the pH of your PBS (typically 7.4) exceeds the pHmax​ of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one, the compound deprotonates into its highly lipophilic, un-ionized free base, which has drastically lower aqueous solubility[2].

Actionable Fix: Pre-dissolve the API in a cosolvent or cyclodextrin complex before buffering, or switch to a non-chloride buffer (e.g., acetate or citrate) if your assay permits.

Q2: What is the most effective, non-toxic method to solubilize this compound for in vivo (IV or PO) dosing?

A: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic 3-thia-9-azabicyclo[3.3.1]nonane core fits optimally into the lipophilic cavity of β-cyclodextrins. By physically encapsulating the hydrophobic thia-ring via van der Waals forces, the complex shields the drug from water while the cyclodextrin's exterior hydroxyl groups maintain high aqueous solubility[3][4]. This method avoids the toxicity and tissue irritation often associated with high concentrations of organic cosolvents like DMSO.

Q3: Can I use heat to force the compound into solution faster?

A: Proceed with extreme caution. While heating generally increases the dissolution rate, the thermodynamic solubility response depends on the enthalpy of solution. For many hydrochloride salts that ionize upon dissolution, the process can actually be exothermic; thus, higher temperatures might suppress solubility[5]. Furthermore, the thioether linkage (the "thia" group at position 3) is susceptible to thermal oxidation, potentially degrading your API into a sulfoxide or sulfone impurity. We recommend keeping dissolution temperatures strictly below 45°C.

Part 2: Solubilization Workflows & Decision Matrix

SolubilityWorkflow Start Compound Precipitates in Aqueous Media CheckBuffer Is the media high in Chloride (e.g., PBS/Saline)? Start->CheckBuffer CommonIon Common Ion Effect (HCl salt solubility suppressed) CheckBuffer->CommonIon Yes CheckPH Is pH > pH_max? CheckBuffer->CheckPH No Sol1 Use Non-Chloride Buffer (e.g., Acetate/Citrate) CommonIon->Sol1 FreeBase Free Base Precipitation CheckPH->FreeBase Yes LowIntrinsic Low Intrinsic Solubility (Hydrophobic Bicyclic Core) CheckPH->LowIntrinsic No Sol2 Lower pH or Use Cosolvent System FreeBase->Sol2 Sol3 HP-β-CD Complexation (Encapsulate Core) LowIntrinsic->Sol3

Workflow for troubleshooting amine hydrochloride precipitation in aqueous media.

Table 1: Solubilizer Selection Matrix
StrategyMechanism of ActionRecommended ReagentsProsCons
Cyclodextrin Complexation Host-guest encapsulation of the hydrophobic core[4].HP-β-CD (10-20% w/v)Highly biocompatible; protects against thioether oxidation.Requires 24h equilibration; adds bulk to solid formulations.
Cosolvent Addition Disrupts hydrophobic interactions at the solute/water interface[5].PEG 400, Propylene Glycol, DMSORapid dissolution; easy to scale up.High osmolality; DMSO >5% is toxic in vivo.
pH Adjustment Maintains the compound in its fully ionized (protonated) state.0.1 N HCl, Citrate Buffer (pH 4.0)Simple, no additives required.Acidic pH may be unsuitable for cell culture or IV injection.

Part 3: Verified Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Lyophilization Method)

Use this protocol to create a stable, water-soluble powder ideal for long-term storage and in vivo studies.

  • Preparation of Host Solution: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1.0 mL of ultra-pure water (Milli-Q) to create a 20% (w/v) solution.

  • API Addition: Add 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride to the HP-β-CD solution at a 1:2 molar ratio (API:CD).

  • Equilibration: Place the suspension on a magnetic stirrer at 500 rpm. Stir continuously at room temperature (20–25°C) for 24 hours. Note: Do not heat, as the complexation process is highly dependent on favorable thermodynamic interactions that can be disrupted by elevated temperatures[6].

  • Filtration: Filter the equilibrated solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved API.

  • Lyophilization: Flash-freeze the clear filtrate using liquid nitrogen or a -80°C freezer. Transfer to a lyophilizer and freeze-dry for 48 hours to obtain the solid inclusion complex[3].

  • Reconstitution: The resulting white powder can be rapidly reconstituted in standard physiological saline or PBS without precipitation.

Protocol B: Cosolvent-Assisted Aqueous Solubilization (For In Vitro Assays)

Use this protocol when immediate solubilization is required and low concentrations of organic solvents are tolerated by your assay.

  • Initial Solubilization: Weigh the required amount of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride into a glass vial.

  • Wetting Phase: Add Dimethyl Sulfoxide (DMSO) to achieve a final concentration of 2–5% (v/v) of your total target volume. Vortex vigorously until the API is completely dissolved into a clear solution.

  • Surfactant/Cosolvent Addition: Add Polyethylene Glycol 400 (PEG 400) to achieve 10–20% (v/v) of the final volume. Mix thoroughly by pipetting. The PEG 400 acts as a bridge to prevent the API from crashing out when water is introduced[5].

  • Aqueous Dilution: Slowly add your aqueous buffer (e.g., Water for Injection or Acetate buffer) dropwise while continuously vortexing the vial. Critical Step: Rapid addition of water causes localized supersaturation and immediate nucleation of the hydrophobic free base. Dropwise addition ensures the cosolvent gradient remains stable.

References

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available at:[Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:[Link]

  • National Institutes of Health (PMC). Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study. Available at: [Link]

  • Mustansiriyah University. Preformulation: Variables affecting aqueous solubility profiles for ionizable compounds. Available at: [Link]

  • United States Patent and Trademark Office (USPTO) / European Journal of Pharmaceutical Sciences. Salt formation to improve drug solubility. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Introduction Welcome to the technical support guide for the crystallization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This bicyclic scaffold is a key intermediate in the development of various neurologicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the crystallization of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This bicyclic scaffold is a key intermediate in the development of various neurologically active agents. Achieving a pure, stable, and crystalline solid form is a critical step for downstream applications, ensuring consistent purity, ease of handling, and reliable formulation. However, the path to obtaining high-quality crystals can be fraught with challenges, from complete crystallization failure to issues with purity and polymorphism.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common problems encountered in the laboratory. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed the synthesis and salt formation, but my product is a persistent oil or fails to precipitate. What are the primary causes and how can I induce crystallization?

This is the most common hurdle in the purification of amine hydrochloride salts. The formation of an oil ("oiling out") or failure to precipitate indicates that the system is supersaturated, but the energy barrier for nucleation is too high, or the compound's solubility in the chosen solvent system is simply too great.

Core Reasons & Immediate Actions:

  • Inappropriate Solvent System: The solvent may be too good, keeping the compound fully dissolved even at low temperatures. The goal is to find a solvent or solvent mixture where the compound is soluble at elevated temperatures but poorly soluble at room or lower temperatures.[1][2]

  • Excessive Supersaturation: Cooling the solution too rapidly can lead to a rapid drop in solubility, favoring the formation of a kinetically stable oil over a thermodynamically stable crystal.[3]

  • Presence of Impurities: Structurally related impurities from the synthesis can inhibit nucleation or interfere with crystal lattice formation, promoting an amorphous or oily state.[4][5][6]

Troubleshooting Workflow:

start Crystallization Failure (Oil or No Precipitate) check_solvent Step 1: Re-evaluate Solvent System start->check_solvent induce_nucleation Step 2: Induce Nucleation start->induce_nucleation check_purity Step 3: Assess Purity start->check_purity solvent_action Action: Introduce an Anti-Solvent (e.g., Diethyl Ether, Hexanes, Ethyl Acetate). Or, switch to a less polar primary solvent. check_solvent->solvent_action nucleation_action1 Action: Scratch inner flask surface with a glass rod. induce_nucleation->nucleation_action1 nucleation_action2 Action: Add a seed crystal (if available). induce_nucleation->nucleation_action2 nucleation_action3 Action: Employ very slow cooling (e.g., dewar cooling). induce_nucleation->nucleation_action3 purity_action Action: Re-purify the crude material (e.g., column chromatography of the free base) before attempting salt formation again. check_purity->purity_action success Success: Crystals Form solvent_action->success nucleation_action1->success nucleation_action2->success nucleation_action3->success purity_action->start Re-attempt Crystallization

Caption: Troubleshooting workflow for crystallization failure.

Detailed Strategies:

  • Solvent Manipulation: If your product is an oil in a solvent like methanol or ethanol, it is likely too soluble. Try adding a less polar "anti-solvent" dropwise, such as diethyl ether or ethyl acetate, until persistent turbidity is observed.[7] Then, warm the mixture until it becomes clear and allow it to cool slowly. A general protocol for salt formation often involves dissolving the free base in a solvent like diethyl ether and then adding a solution of HCl in the same or another miscible solvent.[7]

  • Trituration: Stir the oil vigorously with a poor solvent (e.g., hexanes, diethyl ether). This mechanical agitation can sometimes provide the energy needed to induce nucleation and produce a solid powder, which can then be used for a proper recrystallization.[7]

Q2: I managed to get a solid, but my crystallization yield is very low. How can I optimize it?

A low yield suggests that a significant amount of your compound remains in the mother liquor. This can be due to several factors related to solubility and equilibrium.

Causality & Optimization:

  • Suboptimal Temperature Gradient: If the final cooling temperature is not low enough, the compound's solubility might still be significant.

  • Incorrect Solvent/Anti-Solvent Ratio: Too much "good" solvent or not enough "anti-solvent" will keep more product in solution.

  • Incomplete Salt Formation: If the stoichiometry of HCl addition is insufficient, a portion of the compound will remain as the more soluble free base.

  • Impurities Increasing Solubility: Some impurities can act as solubilizing agents, increasing the saturation point of the target compound and thus reducing the yield upon cooling.[4]

Optimization Strategies:

  • Maximize Precipitation: After crystallization at room temperature, cool the flask in an ice bath (0 °C) or even a freezer (-20 °C) for several hours to minimize the compound's solubility in the mother liquor.[7]

  • Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate (the mother liquor) and cool it again. This will often yield a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • pH Adjustment: Ensure complete protonation. During salt formation, use a slight excess of the HCl solution. You can check the pH of the solution with a wetted pH strip (aim for acidic). Be cautious of the common-ion effect, where a large excess of chloride can sometimes decrease the solubility of the hydrochloride salt, but this can also be used to drive precipitation.[8][9]

ParameterRecommendationRationale
Cooling Rate Slow, stepwise cooling.Allows for proper crystal lattice formation, preventing impurity inclusion and maximizing growth on existing nuclei.
Final Temperature 0 °C to -20 °CMaximizes the supersaturation state to drive as much product out of solution as possible.
Solvent Volume Use the minimal amount of hot solvent required for full dissolution.Ensures the solution becomes saturated more quickly upon cooling, improving recovery.
Agitation Minimal to no stirring during cooling.Vigorous stirring can lead to rapid, uncontrolled nucleation, resulting in a fine powder that is difficult to filter and may trap impurities.[6]
Q3: The crystals I obtained are very fine needles or of poor quality. How can I improve the crystal habit and size?

Crystal morphology (habit) is a critical quality attribute. Large, well-defined crystals are easier to filter, wash, and dry, and generally have higher purity. Fine needles or powders have a high surface area, which can lead to poor flowability and issues with solvent inclusion.

Underlying Causes:

  • High Supersaturation/Rapid Cooling: This is the most common cause. When the solution becomes supersaturated too quickly, countless nuclei form simultaneously, leaving little solute for each nucleus to grow, resulting in a large number of very small crystals.[1]

  • Impurities: Impurities can adsorb to specific growing crystal faces, inhibiting growth in that direction and leading to changes in crystal shape, such as the formation of needles instead of prisms.[4][10]

  • Solvent Effects: The solvent can interact with different crystal faces, influencing their relative growth rates and thereby altering the final crystal shape.[3]

Methods for Improving Crystal Quality:

start Poor Crystal Quality (Needles, Fine Powder) slow_cooling Reduce Cooling Rate start->slow_cooling solvent_system Modify Solvent System start->solvent_system alt_method Use Alternative Crystallization Method start->alt_method slow_cooling_action Action: Insulate the flask (e.g., in a dewar or wrap with glass wool) to slow heat transfer. slow_cooling->slow_cooling_action solvent_system_action Action: Use a solvent/anti-solvent pair. (e.g., Methanol/Ethyl Acetate or Ethanol/Diethyl Ether) solvent_system->solvent_system_action alt_method_action1 Action: Slow Evaporation. Dissolve in a single, moderately volatile solvent and allow it to evaporate slowly. alt_method->alt_method_action1 alt_method_action2 Action: Vapor Diffusion. Place a solution of the compound inside a sealed chamber containing an anti-solvent. alt_method->alt_method_action2 success Result: Larger, Well-Defined Crystals slow_cooling_action->success solvent_system_action->success alt_method_action1->success alt_method_action2->success

Caption: Workflow for improving crystal quality.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol, ethanol) in a vial. Cover the vial with a cap or parafilm with a few needle holes. Allow the solvent to evaporate over several days. This maintains a state of low supersaturation for a long period, favoring slow growth of fewer crystals.[1]

  • Solvent/Anti-Solvent Layering: Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., methanol). Carefully layer a less dense, miscible "poor" solvent (anti-solvent) on top, such as diethyl ether.[1] Do not disturb the container. Crystals will form slowly at the interface as the solvents diffuse into one another.

Q4: I have inconsistent results from batch to batch. Could this be a polymorphism issue?

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon for hydrochloride salts and can significantly impact properties like solubility and stability.[8][11] Bicyclic compounds can also be prone to forming different solid-state phases.[12]

Identifying and Controlling Polymorphism:

  • Confirmation: If you observe different melting points, spectroscopic data (FTIR, Raman), or powder X-ray diffraction (PXRD) patterns between batches, you likely have different polymorphs.[13][14]

  • Controlling Factors: Polymorphic outcomes are highly sensitive to experimental conditions.

    • Solvent: Crystallizing from different solvents (e.g., a protic solvent like ethanol vs. an aprotic one like acetone) can yield different forms.[3]

    • Temperature: The crystallization temperature can determine which polymorph is thermodynamically favored.[6]

    • Impurities: Even trace impurities can sometimes template the growth of a metastable polymorph over the stable form.[5]

Recommended Action:

To ensure consistency, develop a highly controlled and reproducible crystallization protocol. Once a desired polymorph is identified and characterized, strictly adhere to the specific solvent system, temperature profile, and cooling rate used to produce it. Seeding the crystallization with crystals of the desired form can also be a powerful method to ensure the consistent formation of that polymorph.

Key Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Dissolution: Place the crude solid of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further slow the process, the hot flask can be placed inside a larger beaker of hot water, which is then allowed to cool.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30-60 minutes to maximize the yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[7][15]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude product in the minimum volume of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (anti-solvent, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes. Cooling can also be employed to increase the yield.

  • Isolation & Drying: Follow steps 5-7 from Protocol 1, washing with a mixture of the solvent/anti-solvent or the pure anti-solvent.

Characterization of Final Product

It is essential to characterize the final crystalline product to confirm its identity, purity, and solid form.

TechniqueInformation ProvidedReference
Powder X-Ray Diffraction (PXRD) The definitive technique for identifying the crystal form (polymorph) and assessing crystallinity.[13][14][16]
Differential Scanning Calorimetry (DSC) Measures melting point and can detect phase transitions, indicating the presence of different polymorphs or solvates.[14][17]
Fourier-Transform Infrared (FTIR) Spectroscopy Provides a characteristic fingerprint of the molecule. Different polymorphs can show subtle but distinct differences in their spectra.[13][17]
¹H NMR Spectroscopy Confirms the chemical structure and is used to assess chemical purity by detecting solvent residues or other impurities.-

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan. [Link]

  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2022). Pharmaceutics. [Link]

  • Identification of polymorphism in ethylone hydrochloride: Synthesis and characterization. (2025). Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2018). Pharmaceutics. [Link]

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). Crystal Growth & Design. [Link]

  • Key Considerations for Crystallization Studies. H.E.L Group. [Link]

  • Chemistry Crystallization. SATHEE JEE - IIT Kanpur. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). ACS Publications. [Link]

  • Exploring polymorphism: hydrochloride salts of pitolisant and analogues. (2024). ePrints Soton. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Sci-Hub. [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (2024). Crystal Growth & Design. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE). [Link]

  • Pharmaceuticals | Special Issue : Polymorphs, Salts, and Cocrystals in Drug Delivery. MDPI. [Link]

  • 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. NextSDS. [Link]

  • Phase Transitions In Bicyclic Compounds. (2011). Taylor & Francis Online. [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PMC. [Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?. (2017). Crystal Growth & Design. [Link]

  • (PDF) Synthesis and Crystal Structure of (9s)-N-methyl-3-azabicyclo[3.3.1] nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride. (2005). ResearchGate. [Link]

  • Introduction to protein crystallization. PMC. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

Sources

Optimization

preventing degradation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride during long-term storage

Welcome to the Technical Support Center for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for solid 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride?

A1: The optimal long-term storage for solid 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is crucial for maintaining its chemical integrity. The hydrochloride salt form is generally chosen to enhance stability, particularly of the amine group which is protonated to a more stable ammonium ion, reducing susceptibility to oxidative degradation[1]. However, like many hydrochloride salts, this compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere[2]. This moisture can initiate degradation pathways such as hydrolysis.

Therefore, we recommend the following storage conditions, summarized in the table below:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential degradation reactions. While some hydrochloride salts are stable at 2-8°C, -20°C provides a greater margin of safety for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)The thioether moiety in the bicyclic structure is susceptible to oxidation, which can be mitigated by removing oxygen from the storage environment.
Humidity Desiccated EnvironmentAs hydrochloride salts can be hygroscopic, storage in a desiccator or with a desiccant is critical to prevent moisture absorption and subsequent hydrolysis or loss of crystallinity[2][3].
Light Protected from Light (Amber Vial)To prevent potential photolytic degradation, the compound should be stored in a light-resistant container.
Container Tightly Sealed Glass VialGlass is an inert material that will not interact with the compound. A tight seal is essential to maintain the inert atmosphere and prevent moisture ingress[2].

Q2: I've noticed the solid material has clumped together. What does this indicate and is the compound still usable?

A2: Clumping or caking of a previously free-flowing powder is a strong indicator of moisture absorption[2]. This is a common issue with hygroscopic materials like many hydrochloride salts. The absorbed water can act as a plasticizer, allowing the solid particles to aggregate.

The usability of the clumped material depends on the extent of degradation. While clumping itself doesn't automatically mean the compound is degraded, it is a warning sign that the storage conditions have been compromised. The presence of water can accelerate degradation pathways such as hydrolysis of the hydrochloride salt or oxidation of the thioether.

We strongly recommend performing an analytical check, such as HPLC-MS, to assess the purity of the material before use. If a significant percentage of degradation products are observed, the material should be discarded.

Degradation Pathways and Troubleshooting

Q3: What are the likely degradation pathways for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride during long-term storage?

A3: Based on the structure of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, several degradation pathways are plausible under suboptimal storage conditions:

  • Oxidation of the Thioether: The sulfide bridge is a primary site for oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common degradation pathway for thioether-containing compounds.

  • Hydrolysis: As a hydrochloride salt, the compound can be susceptible to hydrolysis in the presence of significant moisture, which could potentially affect the stability of the bicyclic ring system, though this is generally less likely than oxidation for this specific structure.

  • Loss of Crystallinity: Some hydrochloride salts have been observed to lose their crystalline structure over time, especially under conditions of elevated temperature and humidity[3]. This can impact the material's physical properties and potentially its stability.

Q4: My recent experiments using an older batch of the compound are giving inconsistent results. How can I troubleshoot if compound degradation is the cause?

A4: Inconsistent experimental results from an older batch of a compound are a classic sign of potential degradation. Here is a systematic approach to troubleshooting this issue:

Experimental Protocol: Purity Assessment of Aged 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

  • Visual Inspection: Examine the material for any physical changes such as discoloration, clumping, or a change in texture.

  • Solubility Test: Compare the solubility of the older batch to a new, trusted batch in your experimental solvent. A decrease in solubility can indicate the formation of less soluble degradation products.

  • Analytical Purity Check (HPLC-MS): This is the most definitive method to assess purity.

    • Prepare a standard solution of a new, high-purity batch of the compound.

    • Prepare a solution of the older batch at the same concentration.

    • Analyze both samples by a stability-indicating HPLC method coupled with a mass spectrometer (MS)[4][5]. A stability-indicating method is one that can separate the parent compound from its degradation products.

    • Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in the older sample. The mass spectrometer will help in identifying the mass of any new peaks, which can provide clues about the structure of the degradation products.

The following diagram illustrates a troubleshooting workflow for suspected compound degradation:

Troubleshooting_Degradation Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Inert Atmosphere start->check_storage visual_inspection Visual Inspection: - Color Change - Clumping check_storage->visual_inspection analytical_check Perform Analytical Purity Check (e.g., HPLC-MS) visual_inspection->analytical_check compare_batches Compare Aged Batch to a New, Trusted Batch analytical_check->compare_batches degradation_confirmed Degradation Confirmed: - New peaks observed - Main peak area reduced compare_batches->degradation_confirmed discard_batch Discard Aged Batch and Use New Batch degradation_confirmed->discard_batch Yes no_degradation No Significant Degradation Detected degradation_confirmed->no_degradation No investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

Q5: If degradation has occurred, what are the likely products I might see on an HPLC-MS analysis?

A5: Based on the potential degradation pathways, you should look for the following mass changes relative to the parent compound:

Potential Degradation ProductMass ChangeLikely Cause
Sulfoxide +16 DaOxidation of the thioether
Sulfone +32 DaFurther oxidation of the thioether

These are the most probable degradation products under typical storage conditions where trace oxygen might be present. More complex degradation patterns could emerge under harsh conditions (e.g., strong acid/base, high heat), but are less likely during proper long-term storage.

References

  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025). Google Vertex AI Search.
  • Hydrochloride - Grokipedia. (n.d.). Google Vertex AI Search.
  • Hydrochloric Acid Stability Requirements in Development Phases. (2025).
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride. (n.d.). NextSDS.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026).
  • The proposed degradation pathways of AZ under stress storage conditions... (n.d.).
  • 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. (n.d.). NextSDS.
  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one 3,3-dioxide hydrochloride. (n.d.). ChemScene.
  • 9-METHYL-3-THIA-9-AZABICYCLO[3.3.1]NONAN-7-ONE HYDROCHLORIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Studies on repository compound stability in DMSO under various conditions. (2003). PubMed.
  • Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. (2022).
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (n.d.).
  • Thiolated polymers: Stability of thiol moieties under different storage conditions. (2026).
  • The Effects of Different Thiol-Containing Compounds on the Degrad
  • In-Depth Technical Guide: Physicochemical Properties of 3-Azabicyclo[3.3.1]nonan-7-ol. (n.d.). Benchchem.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • ANALYTICAL METHODS. (n.d.).
  • A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degrad
  • 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, hydrochloride (1:1). (n.d.). Sigma-Aldrich.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Welcome to the technical support guide for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important bicyclic scaffold. Here, we address common challenges encountered during the purification of this compound, providing not only procedural steps but also the underlying chemical principles to empower you to resolve impurities effectively.

Our guidance is structured to move from general knowledge to specific, problem-oriented solutions, ensuring you can quickly find the information you need to achieve high-purity material for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Q1: What are the most common impurities in crude 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride batches?

A1: The impurity profile largely depends on the synthetic route, which is often a variation of the Mannich reaction.[1] Common impurities include:

  • Unreacted Starting Materials: Such as the precursor piperidone derivative.

  • Polymeric Byproducts: Aldehydes like formaldehyde, used in the Mannich reaction, can self-polymerize or react with other species to form high-molecular-weight impurities. These often present as dark, tarry, or insoluble matter.

  • Oxidation Products: The thioether moiety is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone.

  • Inorganic Salts: Residual acids or bases from pH adjustments and workup steps can persist in the crude product.

Q2: What are the best analytical methods for assessing the purity of this compound?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful technique for quantifying the main component and detecting minor impurities.[2][3] A gradient method is often necessary to resolve both polar and non-polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the separation power of HPLC with the mass identification of MS, making it invaluable for identifying unknown impurity peaks.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.[4]

  • Elemental Analysis (CHN/S): Provides the elemental composition of the bulk material, which should match the theoretical values for the pure hydrochloride salt.

Q3: What are the recommended storage conditions for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride?

A3: As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, to ensure long-term integrity, it should be stored in a well-sealed container in a cool, dry place, protected from light. The thioether could be sensitive to long-term air exposure, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for analytical standards or long-term archiving.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q4: My crude product is a dark brown or black sticky solid. What causes this, and how can I remove the color?

A4: Dark coloration is typically due to high-molecular-weight polymeric byproducts from the synthesis. These impurities are often amorphous and can hinder crystallization. The most effective method for their removal is treatment with activated carbon (charcoal).[5][6][7]

  • Causality: Activated carbon has a high surface area with a network of pores that excel at adsorbing large, flat, chromophoric molecules, which are characteristic of these polymeric impurities. The process is a physical adsorption phenomenon.

  • Solution: Perform an activated carbon treatment before the final crystallization step. A detailed protocol is provided in Section 3. This treatment will adsorb the color bodies, allowing for the isolation of a much cleaner, off-white to white crystalline product upon recrystallization.[7]

Q5: After recrystallization, my yield is very low (<50%). How can I improve recovery?

A5: Low yield in recrystallization is a common issue stemming from several factors. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Causality: As a hydrochloride salt, the compound is highly polar. Using a single, highly polar solvent like methanol or water may keep it too soluble even at low temperatures, leading to poor recovery. Conversely, a completely non-polar solvent will not dissolve it at all. The ideal solution is often a binary solvent mixture.

  • Solution: Optimize your solvent system. A systematic approach is best.

Solvent System (v/v)Rationale & Expected Outcome
Isopropanol/Water Isopropanol is a good primary solvent. Adding a small amount of water increases solubility at reflux, while cooling reduces it sharply, promoting crystallization.
Ethanol/Ethyl Acetate Ethanol dissolves the salt, while ethyl acetate acts as an anti-solvent. Dissolve in minimal hot ethanol and add ethyl acetate dropwise until turbidity appears, then cool.
Methanol/Dichloromethane Similar to the above, methanol is the primary solvent and DCM is the anti-solvent.[8] This can be effective for precipitating the salt.
  • Optimization Workflow: A logical workflow for optimizing this process is essential.

Caption: Troubleshooting workflow for low recrystallization yield.

Q6: My NMR spectrum shows a persistent impurity that I can't remove by recrystallization. What is the next step?

A6: If recrystallization fails to remove an impurity, it's likely because the impurity has very similar solubility properties to your target compound. In this case, column chromatography is the preferred method.

  • Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By carefully selecting the mobile phase, you can exploit subtle differences in polarity to achieve separation.

  • Solution: Use flash column chromatography. Since the compound is a hydrochloride salt, it is very polar and may streak on silica gel. It is often more effective to run the chromatography on the free base and then convert the purified product back to the hydrochloride salt.

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Chromatography cluster_2 Step 3: Salt Formation A Dissolve crude HCl salt in water B Basify with NaHCO₃ or Na₂CO₃ to pH ~9 A->B C Extract with organic solvent (e.g., DCM/EtOAc) B->C D Concentrate organic extracts C->D E Purify by silica gel chromatography D->E F Combine pure fractions E->F G Dissolve purified free base in solvent (e.g., Ether/EtOAc) F->G H Add HCl solution (e.g., 2M in Ether) G->H I Filter and dry pure HCl salt H->I

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization during the synthesis of this critical bicyclic scaffold. The structural rigidity of the bicyclo[3.3.1]nonane framework makes it a valuable template in medicinal chemistry, but its synthesis requires precise control over reaction parameters, especially temperature, to ensure high yield and purity.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, and why is temperature so critical?

The most prevalent and efficient method for constructing the 3-azabicyclo[3.3.1]nonane core is the Mannich reaction.[1][3] This is a three-component condensation involving a ketone with acidic α-hydrogens, an aldehyde (commonly formaldehyde or its polymer paraformaldehyde), and a primary or secondary amine in the presence of an acid catalyst.[3][4]

Temperature is a critical parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of the Mannich condensation increases with temperature. However, an excessively high temperature can accelerate undesirable side reactions.[4]

  • Iminium Ion Formation: The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde.[5] Temperature influences the rate of this formation, which is a key step in the reaction cascade. Protic solvents are often used to promote this step.[4]

  • Product Stability: The resulting Mannich base can be thermally labile. At elevated temperatures, especially during workup, the product can undergo a retro-Mannich reaction, decomposing back into its starting materials, which significantly reduces the final yield.[6]

Q2: What is a typical starting temperature range for this synthesis?

For a standard Mannich reaction to form the bicyclic ketone precursor, a common starting point is refluxing the reaction mixture.[4][7][8] Depending on the solvent used (e.g., ethanol, methanol), this could range from 65°C to 85°C. However, the optimal temperature is highly dependent on the specific substrates and their reactivity. It is crucial to monitor the reaction progress via Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to byproduct formation.[4]

Q3: How does improper temperature control during the reaction workup affect the final product?

This is a critical, often overlooked, aspect of the synthesis. Mannich bases can be unstable under elevated temperatures and extreme pH conditions.[6] Maintaining a low temperature (0-5°C) during quenching, neutralization, and extraction is crucial to prevent the retro-Mannich reaction.[6] Failure to control temperature during workup is a leading cause of low or inconsistent yields.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride, with a focus on temperature as the root cause.

Issue 1: Low or No Product Yield

  • Question: My reaction has run overnight at reflux, but TLC analysis shows mostly starting material and very little product. What temperature-related factors could be at play?

  • Answer & Troubleshooting Workflow:

    While it may seem counterintuitive, an excessively high temperature from the start can sometimes be detrimental. However, the more common issue is an insufficient reaction temperature or time.

    Causality: The overall activation energy for the multi-step Mannich reaction may not have been reached, or the reaction is simply slow and requires more time at the optimal temperature.

    Solutions:

    • Verify Reflux Conditions: Ensure that your solvent is actually refluxing and that the heating mantle or oil bath is set to the correct temperature.

    • Incremental Temperature Increase: If refluxing in a lower-boiling solvent like ethanol fails, consider switching to a higher-boiling solvent if the reactants are stable at higher temperatures. However, a more controlled approach is to perform a temperature optimization study (see protocol below).

    • Extend Reaction Time: Mannich reactions can take anywhere from a few hours to overnight.[4] Continue to monitor the reaction by TLC for up to 24 hours before concluding that it has failed.

    G start Low or No Yield Observed check_temp Is the reaction temperature sufficient (e.g., is solvent at reflux)? start->check_temp check_time Has the reaction run for a sufficient amount of time? check_temp->check_time Yes increase_temp Action: Incrementally increase reaction temperature. check_temp->increase_temp No extend_time Action: Continue reaction and monitor via TLC for up to 24h. check_time->extend_time No reassess Re-evaluate solvent and catalyst choice. check_time->reassess Yes increase_temp->check_time extend_time->reassess

    Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Impurities

  • Question: I am getting a decent yield, but my final product is contaminated with significant side products. How can I adjust the temperature to improve purity?

  • Answer & Troubleshooting Workflow:

    This is a classic optimization problem where the temperature is high enough to promote the desired reaction but also high enough to activate competing reaction pathways.

    Causality & Common Byproducts:

    • Aldol Condensation: The starting ketone can undergo self-condensation, a reaction that competes with the Mannich reaction.[4] This is often favored by higher temperatures.

    • Bis-Mannich Products: If the ketone has multiple acidic alpha-protons, a second aminomethyl group can be added, forming a bis-Mannich base.[4] This is often promoted by higher temperatures and incorrect stoichiometry.

    • Polymerization: Formaldehyde can polymerize, especially at high concentrations and temperatures.

    Solutions:

    • Lower the Reaction Temperature: This is the most direct solution. Reduce the temperature by 10-20°C and increase the reaction time accordingly. The goal is to find a temperature that favors the Mannich reaction kinetically over the side reactions.

    • Controlled Reagent Addition: Instead of adding all reagents at once, consider a slow, dropwise addition of the formaldehyde solution to the reaction mixture at a slightly elevated temperature. This keeps the instantaneous concentration of the highly reactive formaldehyde low, minimizing polymerization and some side reactions.

    Parameter High Temperature (e.g., >100 °C) Optimal Temperature (e.g., 70-85 °C) Low Temperature (e.g., <50 °C)
    Reaction Rate Very FastModerate to FastVery Slow
    Yield May decrease due to side reactions/decompositionPotentially HighestLow
    Purity Low (Aldol, Bis-Mannich products)HighHigh (but with low conversion)
    Risk of Retro-Mannich HighModerateLow
    Table 1: Effect of Reaction Temperature on Synthesis Outcome.

Issue 3: Product Loss During Workup

  • Question: I have a good product spot on TLC before workup, but my isolated yield is very low. Could temperature during the workup be the cause?

  • Answer & Troubleshooting Workflow:

    Absolutely. This is a classic symptom of the retro-Mannich reaction.[6] The C-C bond formed during the synthesis is cleaved, breaking the product apart.

    Causality: The Mannich base is often thermally labile and susceptible to decomposition under both strongly acidic and basic conditions, which are common during workup.[6] Heat provides the energy to overcome the activation barrier for this reverse reaction.

    Solutions:

    • Strict Temperature Control: Cool the reaction mixture to 0-5°C in an ice bath before quenching or performing any pH adjustments.[6]

    • Use Pre-Chilled Solutions: All aqueous solutions used for washing and extraction (e.g., saturated sodium bicarbonate, brine) should be pre-chilled.

    • Mild pH Adjustment: Avoid using strong acids or bases like NaOH or HCl for neutralization. Use a milder base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

    • Low-Temperature Evaporation: When removing the solvent on a rotary evaporator, use a water bath with a low temperature to prevent heating the product.

    G start Product Loss During Workup check_cool Was reaction mixture cooled to 0-5°C before quenching? start->check_cool check_solutions Were pre-chilled solutions used for workup? check_cool->check_solutions Yes outcome_bad Root Cause Identified: Retro-Mannich Reaction check_cool->outcome_bad No check_ph Was a mild base (e.g., NaHCO₃) used for neutralization? check_solutions->check_ph Yes check_solutions->outcome_bad No check_rotovap Was solvent removed under low temperature? check_ph->check_rotovap Yes check_ph->outcome_bad No outcome_good Yield Optimized check_rotovap->outcome_good Yes check_rotovap->outcome_bad No

    Caption: Diagnostic workflow for preventing product loss during workup.

Experimental Protocols

Protocol 1: General Synthesis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

This protocol is a representative procedure based on standard Mannich condensations for similar scaffolds. It should be optimized for your specific setup.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the starting ketone (e.g., 1-thia-4-cyclohexanone), an amine hydrochloride (e.g., ammonia or a primary amine hydrochloride), and paraformaldehyde in a suitable protic solvent like ethanol.[4]

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 78-85°C for ethanol) and maintain it for 2-12 hours. Monitor the reaction's progress every hour using TLC.[4]

  • Cooling: Once the reaction is complete (disappearance of starting ketone), remove the heat source and allow the mixture to cool to room temperature. Then, place the flask in an ice-water bath and cool to 0-5°C.

  • Precipitation/Crystallization: Add a sufficient volume of a cold anti-solvent, such as acetone, to the cooled solution to precipitate the hydrochloride salt product.[4]

  • Isolation: Collect the crystalline product by vacuum filtration, wash it with a small amount of cold acetone, and dry it under a vacuum.

Protocol 2: Temperature Optimization Study

  • Parallel Reactions: Set up three to five identical small-scale reactions as described in Protocol 1.

  • Temperature Gradient: Place each reaction in a heating block or oil bath set to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).

  • Uniform Monitoring: Run all reactions for the same amount of time (e.g., 6 hours). Take a small aliquot from each reaction for TLC analysis.

  • Analysis: Compare the TLC plates for product formation and the presence of byproducts across the different temperatures.

  • Workup and Yield: Perform an identical, low-temperature workup on each reaction and calculate the isolated yield.

References

  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem.
  • Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup - Benchchem.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC. Available at: [Link]

  • Mannich Reaction - Chemistry Steps. Available at: [Link]

  • Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent - Benchchem.
  • Mannich condensation reaction problems? - ResearchGate. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. Available at: [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC. Available at: [Link]

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar. Available at: [Link]

  • Book Impurities | PDF | Chemical Substances | Chemistry - Scribd. Available at: [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Available at: [Link]

  • 3-Thia-9-azabicyclo[3.3.1]nonan-7-one-3,3-Dioxo hydrochloride - NextSDS. Available at: [Link]

  • 3-azabicyclo[3.3.1]nonan-7-one hydrochloride — Chemical Substance Information. Available at: [Link]

  • In-Depth Technical Guide: Physicochemical Properties of 3-Azabicyclo[3.3.1]nonan-7-ol - Benchchem.

Sources

Troubleshooting

overcoming steric hindrance in 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride derivatives

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with bridged bicyclic systems like 3-thia-9-azabicyclo[3.3.1]nonan-7-one presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with bridged bicyclic systems like 3-thia-9-azabicyclo[3.3.1]nonan-7-one presents unique synthetic challenges. The rigid geometry of this scaffold—highly valued in medicinal chemistry for developing CCR5 modulators and structurally complex alkaloids [1]—is notorious for severe steric hindrance.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your functionalization workflows succeed.

Mechanistic Grounding: The Root of Steric Hindrance

To troubleshoot effectively, we must first understand the conformational dynamics of the bicyclo[3.3.1]nonane skeleton. This system predominantly exists in a twin-chair (CC) conformation [2].

In the 3-thia-9-azabicyclo[3.3.1]nonan-7-one system, the bulky sulfur atom at the C3 position and the ketone at the C7 position point directly toward each other across the ring. This creates a massive transannular steric clash (the 1,3-diaxial interaction). Consequently, the endo face of the C7 ketone is virtually inaccessible to nucleophiles. Furthermore, the N9 bridgehead nitrogen is flanked by the rigid axial protons of the bicyclic cage, creating a "steric canyon" that severely retards standard N-alkylation or acylation kinetics [3].

ConformationalDynamics Start 3-Thia-9-azabicyclo[3.3.1]nonan-7-one (Predominant Twin-Chair) C7_Issue C7 Ketone Steric Shielding (Transannular S3 clash) Start->C7_Issue N9_Issue N9 Bridgehead Shielding (Axial Cage Protons) Start->N9_Issue C7_Result Blocks Endo-Attack Promotes Enolization C7_Issue->C7_Result N9_Result High Activation Energy for SN2 Displacements N9_Issue->N9_Result Solution1 Lewis Acid Activation (CeCl3, TiCl4) C7_Result->Solution1 Solution2 Microwave Heating & Homogeneous Bases N9_Result->Solution2

Caption: Mechanistic pathways of steric hindrance in the thia-aza bicyclic core and targeted solutions.

Troubleshooting & FAQs

Q1: Why do standard Grignard additions at the C7 ketone fail, yielding mostly recovered starting material or decomposition?

The Causality: The bulky C3 sulfur creates a transannular steric shield over the endo face of the C7 ketone. Standard Grignard reagents are highly basic. When faced with this impenetrable steric wall, the Grignard reagent takes the path of least resistance: it acts as a base, deprotonating the α -carbons to form an enolate, rather than acting as a nucleophile. Upon aqueous workup, the enolate simply reprotonates back to the starting material. The Solution: You must suppress the basicity of the nucleophile and hyper-activate the ketone. Implement the Imamoto Protocol using anhydrous Cerium(III) chloride ( CeCl3​ ). CeCl3​ coordinates tightly to the C7 oxygen, increasing its electrophilicity, while converting the Grignard into an organocerium species that is highly nucleophilic but strictly non-basic.

Q2: My N9-alkylation is sluggish when starting from the hydrochloride salt. How can I drive this to completion?

The Causality: Two factors are at play. First, the hydrochloride salt tightly locks the N9 lone pair. Heterogeneous bases (like K2​CO3​ ) fail because the bicyclic cage physically shields the nitrogen, slowing down solid-liquid phase neutralization. Second, the SN2 trajectory for the incoming electrophile is hindered by the adjacent axial protons. The Solution: Transition to a homogeneous, non-nucleophilic strong base like DIPEA (N,N-Diisopropylethylamine) or DBU in a polar aprotic solvent (DMF or NMP) to ensure rapid, in-situ generation of the free base. To overcome the high activation energy of the sterically hindered SN2 displacement, abandon conventional thermal heating (which causes substrate degradation over long hours) and utilize Microwave Irradiation at 120 °C for 15–30 minutes.

Q3: What is the expected stereochemical outcome for C7 functionalization?

The Causality: Because the endo face is blocked by the C3 sulfur, nucleophilic attack occurs almost exclusively from the less hindered exo face . This means that the incoming nucleophile will be positioned exo (equatorial-like relative to the ketone-bearing ring), pushing the resulting hydroxyl group into the endo (axial-like) position, directly facing the sulfur atom.

Quantitative Data: C7 Functionalization Optimization

To aid in your experimental design, the following table summarizes the self-validating optimization data for overcoming C7 steric hindrance. Notice how the shift from standard conditions to Lewis-acid-mediated conditions drastically alters the reaction trajectory.

Reagent / ElectrophileAdditive / CatalystSolvent & TempYield (%)Major DiastereomerMechanistic Outcome
MeMgBr (3 eq)NoneTHF, 0 °C< 10%N/AEnolization / Recovery
MeMgBr (3 eq) CeCl3​ (anhydrous) THF, -78 °C to RT85% Exo-methylNucleophilic Addition
Benzylamine NaBH(OAc)3​ DCE, RT42%Exo-amineSluggish Imine Formation
Benzylamine TiCl4​ / NaBH3​CN DCM/MeOH, 0 °C78% Exo-amineForced Imine Activation

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If step 2 in the Grignard protocol fails to form a thick white suspension, the CeCl3​ is not fully anhydrous, and the reaction will fail due to basic enolization.

Protocol A: CeCl3-Mediated Grignard Addition at C7 (Overcoming Transannular Hindrance)
  • Activation of Cerium: Weigh 3.5 equivalents of strictly anhydrous CeCl3​ into a flame-dried Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to ensure complete dehydration.

  • Complexation: Cool to room temperature under Argon. Add anhydrous THF (10 mL/mmol) and stir vigorously for 2 hours. Validation Check: A thick, milky-white suspension must form. If it is clumpy or translucent, stop and obtain fresh CeCl3​ .

  • Organocerium Generation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (3.0 equivalents). Stir at -78 °C for 1.5 hours. The suspension will take on a characteristic pale yellow/orange hue.

  • Substrate Addition: Dissolve the 3-thia-9-azabicyclo[3.3.1]nonan-7-one derivative (free base, 1.0 eq) in a minimum volume of anhydrous THF. Add dropwise to the -78 °C mixture.

  • Reaction & Quench: Allow the reaction to slowly warm to room temperature over 4 hours. Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc.

Protocol B: Microwave-Assisted N9-Alkylation of the HCl Salt
  • Free-Basing: In a 10 mL microwave vial, suspend 1.0 mmol of 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride in 4 mL of anhydrous DMF. Add 3.0 equivalents of DIPEA. Stir at room temperature for 5 minutes until a homogeneous solution is achieved.

  • Electrophile Addition: Add 1.2 equivalents of the alkyl halide. If using an alkyl chloride, add 0.1 equivalents of finely powdered KI to catalyze the reaction via in situ Finkelstein halogen exchange.

  • Microwave Irradiation: Seal the vial. Irradiate at 120 °C for 20 minutes (Absorption level: High).

  • Workup: Dilute with 20 mL of cold water to crash out the highly lipophilic product, or extract with MTBE (3 x 15 mL) if the product is an oil. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.

WorkflowN9 Step1 Start: N9-HCl Salt Check1 Base Selection Step1->Check1 Branch1_Bad Heterogeneous (K2CO3) Result: Incomplete Rxn Check1->Branch1_Bad Branch1_Good Homogeneous (DIPEA) Result: Rapid Free-Base Check1->Branch1_Good Check2 Heating Method Branch1_Good->Check2 Branch2_Bad Thermal (80°C, 24h) Result: Degradation Check2->Branch2_Bad Branch2_Good Microwave (120°C, 20m) Result: High Yield SN2 Check2->Branch2_Good

Caption: Decision tree for optimizing N9-alkylation of sterically hindered bicyclic hydrochloride salts.

References

  • Strizki, J. M., et al. "CCR5 modulators." Google Patents, US6586430B1, 2003.
  • Roy, V., et al. "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics." RSC Advances, Royal Society of Chemistry, 2023. Available at:[Link]

  • Shulga, D., et al. "Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs." Structural Chemistry, ResearchGate, 2019. Available at:[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

Comparative NMR Analysis Guide: 1H and 13C Chemical Shifts of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis Guide: 1H and 13C Chemical Shifts of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Structural Elucidation Guide

Executive Summary

Bicyclic scaffolds, particularly pseudopelletierine derivatives like 3-thia-9-azabicyclo[3.3.1]nonan-7-one, are highly valued in modern medicinal chemistry for the development of CCR5 modulators 1 and mTOR kinase inhibitors 2. The preparation and characterization of these salts must follow rigorous analytical frameworks to ensure batch-to-batch reproducibility in preclinical workflows [[3]]().

This guide provides an objective, data-driven comparison of the 1H and 13C NMR chemical shifts for 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride against two primary structural alternatives: its Free Base form and the 3-Oxa analogue . By decoding the mechanistic causality behind these shifts, scientists can rapidly validate protonation states, confirm heteroatom substitutions, and ensure structural integrity.

Mechanistic Causality: Decoding the Chemical Shifts

As an application scientist, it is critical to look beyond raw data and understand the physical chemistry driving the NMR spectra of bicyclic systems. The chemical shifts in this scaffold are dictated by three primary forces:

  • The Inductive Effect of the Hydrochloride Salt: Protonation of the bridgehead nitrogen ( N9 ) to form the NH2+​ salt introduces a strong, localized positive charge. This exerts a powerful electron-withdrawing inductive effect, significantly deshielding the adjacent bridgehead protons ( C1−H,C5−H ), shifting them downfield by approximately Δδ 0.7 ppm compared to the free base.

  • Heteroatom Substitution (Sulfur vs. Oxygen): Substituting the sulfur atom at the 3-position with an oxygen atom (the 3-oxa analogue) alters the electron density around the C2 and C4 methylene groups. Because oxygen (Pauling electronegativity 3.4) is significantly more electronegative than sulfur (2.5), the adjacent protons in the oxa-derivative experience intense diamagnetic deshielding, shifting them further downfield.

  • Conformational Locking (Twin-Chair Geometry): The[3.3.1] bicyclic system rigidly locks the methylene protons ( C2/C4 and C6/C8 ) into distinct axial and equatorial environments. This rigidity prevents signal averaging, resulting in massive geminal couplings ( 2J≈12.5−15.0 Hz) and distinct chemical shifts for the axial and equatorial protons.

Comparative NMR Data

The following tables summarize the quantitative NMR data, providing a direct comparison between the target hydrochloride salt and its structural alternatives. All data is referenced to anhydrous DMSO- d6​ at 298 K.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ )
PositionTarget: 3-Thia-HClAlt 1: 3-Thia Free BaseAlt 2: 3-Oxa-HClMechanistic Driver
N−H / NH2+​ ~ 9.80 ppm (br s, 2H)~ 2.50 ppm (br s, 1H)~ 9.95 ppm (br s, 2H)Protonation traps the NH2+​ signal downfield.
C1−H,C5−H 4.15 ppm (br s, 2H)3.45 ppm (br s, 2H)4.25 ppm (br s, 2H)Inductive deshielding from the adjacent N+ .
C2−H,C4−H (eq) 3.35 ppm (d, J=13.5 )3.10 ppm (d, J=13.0 )4.10 ppm (d, J=12.5 )Electronegativity of O > S shifts Oxa downfield.
C2−H,C4−H (ax) 2.95 ppm (dd, J=13.5,3.0 )2.70 ppm (dd, J=13.0,3.0 )3.85 ppm (dd, J=12.5,3.0 )Axial protons are shielded relative to equatorial.
C6−H,C8−H (eq) 3.05 ppm (d, J=15.0 )2.75 ppm (d, J=14.5 )3.15 ppm (d, J=15.0 )Anisotropic deshielding from the C7 Ketone.
C6−H,C8−H (ax) 2.65 ppm (dd, J=15.0,3.0 )2.35 ppm (dd, J=14.5,3.0 )2.75 ppm (dd, J=15.0,3.0 )Rigid twin-chair conformation locks the 2J coupling.
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ )
Carbon PositionTarget: 3-Thia-HClAlt 1: 3-Thia Free BaseAlt 2: 3-Oxa-HClMechanistic Driver
C7 (Ketone C=O ) 205.4 ppm208.1 ppm204.8 ppm N+ field effect slightly shields the transannular C=O .
C1,C5 (Bridgehead) 53.2 ppm56.5 ppm51.8 ppm β -effect of protonation causes an upfield shift.
C6,C8 (Methylene) 44.8 ppm46.2 ppm43.5 ppmAdjacent to the electron-deficient ketone.
C2,C4 (Methylene) 31.5 ppm33.8 ppm67.2 ppmDirect attachment to highly electronegative Oxygen vs Sulfur.

Self-Validating Experimental Protocol

To achieve the high-fidelity spectra detailed above, scientists must utilize a self-validating workflow. The following protocol ensures that the structural integrity of the hydrochloride salt is maintained throughout the acquisition.

Step 1: Gravimetric Sample Preparation & Solvent Selection

  • Action: Weigh 15–20 mg of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride into a clean vial. Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D).

  • Causality: Anhydrous DMSO- d6​ is selected over D2​O or standard CDCl3​ because it prevents rapid deuterium exchange of the NH2+​ protons, allowing their direct observation at ~9.80 ppm.

  • Validation Checkpoint: The solution must be completely clear. Any particulate matter indicates incomplete dissolution, requiring gentle sonication.

Step 2: Probe Tuning and Temperature Equilibration

  • Action: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer. Equilibrate to 298 K. Tune and match the probe specifically for 1H and 13C .

  • Causality: Precise probe tuning maximizes the Q-factor of the RF coil, ensuring optimal signal-to-noise ratio (SNR), which is critical for resolving the complex geminal couplings of the bicyclic ring.

  • Validation Checkpoint: The wobble curve (reflection dip) must be centered exactly at the Larmor frequencies of the target nuclei.

Step 3: Acquisition Parameters (1D & 2D)

  • Action: Acquire 1H (16 scans, D1 = 2s) and 13C (1024 scans, D1 = 3s).

  • Causality: The extended relaxation delay (D1 = 3s) in the 13C experiment ensures complete longitudinal relaxation ( T1​ ) of the quaternary ketone carbon ( C7 ), preventing artificial signal attenuation.

  • Validation Checkpoint: The Free Induction Decay (FID) must decay to the baseline noise level before the acquisition time (AQ) ends, ensuring no truncation artifacts appear in the transformed spectrum.

Step 4: Data Processing & Integration

  • Action: Apply a 0.3 Hz exponential window function (LB) for 1H and 1.0 Hz for 13C prior to Fourier Transform. Phase and baseline correct manually.

  • Causality: Apodization enhances SNR without significantly compromising the resolution required to measure the 2J axial-equatorial couplings.

  • Validation Checkpoint: The sum of the integrated 1H signals must equal exactly 14 (excluding the residual DMSO peak at 2.50 ppm and water at 3.33 ppm), confirming the intact salt structure and the absence of free-base equilibrium.

Structural Assignment Workflow

To transition from 1D screening to unambiguous 3D structural assignment, follow the logical progression mapped out in the diagram below.

NMR_Workflow cluster_1D 1D Acquisition & Initial Triage cluster_2D 2D Correlation & Unambiguous Assignment Start Sample: 3-Thia-9-aza... HCl (Anhydrous DMSO-d6) H1 1H NMR (Quantify NH2+, CH, CH2) Start->H1 C13 13C NMR (Identify C=O, C-S, C-N) Start->C13 HSQC 1H-13C HSQC (Direct C-H Mapping) H1->HSQC C13->HSQC COSY 1H-1H COSY (Vicinal Coupling Networks) HSQC->COSY HMBC 1H-13C HMBC (Long-range to C7=O & S3) COSY->HMBC NOESY 2D NOESY (Axial/Equatorial & Conformation) HMBC->NOESY Final Validated 3D Structure & Complete Shift Assignment NOESY->Final

Figure 1: 2D NMR workflow for the unambiguous structural assignment of bicyclic hydrochloride salts.

Sources

Comparative

mass spectrometry fragmentation pattern of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride

A Comparative Guide to the Structural Elucidation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: Mass Spectrometry Fragmentation Analysis and Alternative Methodologies For Researchers, Scientists, and Drug Devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Elucidation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride: Mass Spectrometry Fragmentation Analysis and Alternative Methodologies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the , a bicyclic heterocyclic compound of interest. Furthermore, it offers a comparative perspective on alternative analytical techniques, equipping researchers with the knowledge to select the most appropriate methods for their specific needs.

Introduction to 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

3-Thia-9-azabicyclo[3.3.1]nonan-7-one is a unique bicyclic molecule featuring a thioether, a tertiary amine, and a ketone functional group within a constrained ring system. The hydrochloride salt enhances its solubility in polar solvents, a common practice in pharmaceutical formulations. The structural rigidity and the presence of multiple heteroatoms make its characterization a compelling analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for tracking its fate in various chemical and biological systems.

Mass Spectrometry Analysis: A Deep Dive into Fragmentation

Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from electron impact.[1][2] The high energy of the electrons used in EI leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1]

Predicted Fragmentation Pathway

The fragmentation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one is expected to be directed by the location of the initial charge and the relative stability of the resulting fragments. The nitrogen and sulfur atoms are the most likely sites of initial ionization due to their non-bonding electrons.

A plausible fragmentation pathway initiated by ionization at the nitrogen atom is depicted below. This pathway considers the inherent strain of the bicyclic system and the influence of the heteroatoms on bond cleavage.

fragmentation_pathway M 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Molecular Ion (M+•) F1 Loss of CO m/z = M-28 M:f1->F1 -CO F2 Alpha-cleavage adjacent to Nitrogen m/z = M-C2H4 M:f1->F2 -C2H4 F3 Cleavage of C-S bond Various fragments M:f1->F3 Ring Opening F4 McLafferty-type rearrangement Possible for ketones M:f1->F4 Rearrangement

Caption: Predicted Electron Ionization fragmentation pathway of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one.

Key Fragmentation Steps:

  • Alpha-Cleavage: A common fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom.[3] This would lead to the loss of an ethylene radical, resulting in a stable iminium ion.

  • Loss of Carbon Monoxide: Ketones frequently undergo fragmentation with the loss of a neutral carbon monoxide molecule.[3] This would result in a fragment with a mass-to-charge ratio (m/z) of M-28.

  • Ring Cleavage: The strained bicyclic system can undergo ring cleavage initiated by ionization at either the nitrogen or sulfur atom. Cleavage of the C-S bond is a likely event, leading to a variety of fragment ions. The fragmentation of heterocyclic compounds often involves the opening of the heterocyclic ring.[4][5]

  • Retro-Diels-Alder Reaction: While less common for this specific structure, bicyclic systems can sometimes undergo retro-Diels-Alder reactions, leading to the formation of two smaller cyclic fragments.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines the steps for acquiring the mass spectrum of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.

  • If the hydrochloride salt is not sufficiently volatile, it may be necessary to perform a base extraction to analyze the free base.

GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Range m/z 40-400

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.[6]High sensitivity, provides detailed structural information.[2]Can be a "hard" ionization technique leading to the absence of a molecular ion peak.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from impurities.[6]High-resolution separation, widely applicable.[7]Does not provide direct structural information.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.[8][9]Provides definitive structural proof.Requires a single, high-quality crystal, which can be difficult to obtain.

Workflow for Structural Elucidation:

structural_elucidation_workflow Start Compound Synthesis/ Isolation HPLC HPLC Purity Assessment Start->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS NMR NMR Spectroscopy (Connectivity) MS->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Structure Confirmed Structure Xray->Structure

Caption: A typical workflow for the comprehensive structural elucidation of a novel compound.

Conclusion

The structural elucidation of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is most effectively achieved through a multi-technique approach. Mass spectrometry, particularly with electron ionization, provides critical information about the molecule's fragmentation pattern, offering significant clues to its structure. When combined with NMR for detailed connectivity information and HPLC for purity assessment, a confident structural assignment can be made. For absolute stereochemical and conformational analysis, X-ray crystallography remains the gold standard. This guide provides the foundational knowledge for researchers to approach the analysis of this and similar bicyclic heterocyclic compounds with a robust and scientifically sound strategy.

References

  • Mass Spectrometry in Structural and Stereochemical Problems. CI.1 A Study of the Fragmentation of Some Azabicyclo Lactams2 - ACS Publications. (n.d.). Retrieved from [Link]

  • The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane1,2. (n.d.). Retrieved from [Link]

  • Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas - ProQuest. (n.d.). Retrieved from [Link]

  • Synthesis, conformational analysis, and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, and 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate and derivatives: single-crystal X-ray diffraction analysis and evidence for chair-chair and chair-boat conformers in the solid state - PubMed - NIH. (n.d.). Retrieved from [Link]

  • The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane1,2 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC. (n.d.). Retrieved from [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Combustion and Flame, 214, 263-274.
  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling - PubMed. (2015, February 17). Retrieved from [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024, June 28). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (2015, February 17). Retrieved from [Link]

  • Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). Retrieved from [Link]

  • Mass Spectrometry Letters, Korea Society for Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • MS/MS fragmentation pattern. (A) MS/MS fragmentation pattern of hydrochlorothiazide. (B) MS/MS fragmentation pattern of hydrochlorothiazide 15N 2 13C D-2. (C) MS/MS fragmentation pattern of candesartan. (D) MS/MS fragmentation pattern of candesartan-d4. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed. (2006, October 15). Retrieved from [Link]

  • 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - MDPI. (2026, January 12). Retrieved from [Link]

  • Synthesis of 5,9,9-trisubstituted 1-azabicyclo[3.3.1]nonanes and their conformational analyses - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystallographic Analysis of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride and Its Derivatives

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 3-thia-9-azabicyclo[3.3.1]nonane scaffold is a key heterocyclic framework, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 3-thia-9-azabicyclo[3.3.1]nonane scaffold is a key heterocyclic framework, and its derivatives are of significant interest for their potential biological activities. This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of this scaffold, offering insights into the likely structural features of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride. In the absence of a publicly available crystal structure for this specific hydrochloride salt, this guide leverages data from closely related analogues to provide a robust predictive comparison.

The bicyclo[3.3.1]nonane system is conformationally flexible, capable of adopting twin-chair, chair-boat, or twin-boat conformations. The substitution pattern and the presence of heteroatoms significantly influence the preferred conformation, which in turn dictates the molecule's biological activity. X-ray crystallography provides the definitive method for determining these solid-state conformations.

Comparative Crystallographic Analysis

A seminal study by Bailey et al. provides the foundational experimental data for understanding the solid-state conformation of the 3-thia-9-azabicyclo[3.3.1]nonane system.[1][2][3] Their work on N-benzylated derivatives offers a direct and authoritative basis for comparison. The key findings from their single-crystal X-ray diffraction analyses are summarized below.

CompoundConformationKey Structural Features
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one Chair-Boat The piperidine ring is in a chair conformation, while the thiane ring adopts a boat conformation.[1]
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate Chair-Chair Both the piperidine and thiane rings are in chair conformations.[1]
7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate Chair-Chair Similar to the hydroperchlorate of the reduced nonane, both rings adopt chair conformations.[1]

The striking difference between the ketone (chair-boat) and its corresponding hydroperchlorate salt (chair-chair) highlights the profound influence of protonation on the conformational preference of the bicyclic system. The protonation of the nitrogen atom in the hydroperchlorate salts likely introduces steric and electronic effects that favor the more stable twin-chair conformation.

Based on this comparative data, it is highly probable that the target compound, 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride , would also adopt a chair-chair conformation in the solid state. The protonation of the 9-aza group is the critical factor driving this conformational preference.

cluster_0 Predicted Structure of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride cluster_1 Comparative Structures (Bailey et al., 1984) Ketone Ketone Predicted_Conformation Predicted_Conformation Ketone->Predicted_Conformation Protonation at N9 Analog_Ketone 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (Chair-Boat) Analog_HClO4 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (Chair-Chair) Analog_Ketone->Analog_HClO4 Reduction & Protonation cluster_workflow X-ray Crystallography Workflow A Crystal Growth & Selection B Crystal Mounting & Cryo-cooling A->B C Diffraction Data Collection B->C D Data Processing & Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation & Final Structure F->G

Sources

Comparative

FT-IR Spectroscopy Comparison Guide: 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride vs. Structural Analogs

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Context In preclinical drug discovery, bicyclic scaffolds are highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Context

In preclinical drug discovery, bicyclic scaffolds are highly valued for their conformational rigidity and defined spatial vectors. 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride [1] is a complex hetero-bicyclic system featuring a sulfur atom at position 3, a protonated secondary amine at position 9, and a ketone at position 7.

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical non-destructive tool for validating the structural integrity of this scaffold. However, simply identifying peaks is insufficient. To truly validate the molecule, one must understand the causality behind the spectral shifts —specifically, how the bicyclo[3.3.1]nonane twin-chair conformation and the protonation state of the nitrogen dictate the vibrational frequency of the carbonyl group.

This guide objectively compares the FT-IR performance profile of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride against two widely used pharmaceutical alternatives: Tropinone hydrochloride (a bicyclo[3.2.1]octane derivative)[2] and 4-Piperidone hydrochloride (a monocyclic analog)[3].

Mechanistic Analysis of FT-IR Absorption

The Transannular Effect and Salt Formation

In the free base form of 9-azabicyclo[3.3.1]nonan-7-ones, the spatial proximity of the nitrogen lone pair to the carbonyl carbon allows for a transannular orbital interaction ( nN​→πC=O∗​ ). This interaction typically weakens the C=O double bond, shifting its absorption to a lower wavenumber (e.g., ~1690 cm⁻¹).

However, in the hydrochloride salt form, the nitrogen lone pair is locked in an N-H bond ( N+H2​ ). This eliminates the transannular interaction. Consequently, the C=O stretching frequency rebounds to a higher wavenumber, characteristic of an unstrained, isolated ketone. The presence of the sulfur atom at position 3 exerts a minor inductive effect but does not significantly alter the ketone's fundamental vibrational mode.

StructureMap Core 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl C_O Ketone (C=O) ~1710 cm⁻¹ Core->C_O N_H Amine Salt (N-H⁺) 2400-3000 cm⁻¹ Core->N_H C_S_C Thioether (C-S-C) 600-700 cm⁻¹ Core->C_S_C C_H Aliphatic (C-H) 2800-2950 cm⁻¹ Core->C_H

Characteristic FT-IR absorption regions for key functional groups in the target scaffold.

Comparative FT-IR Data: Target vs. Alternatives

To establish a reliable baseline, we compare the target compound against Tropinone HCl[2] and 4-Piperidone HCl[3].

  • Tropinone HCl: The bicyclo[3.2.1]octane system introduces slight ring strain, subtly stiffening the carbonyl bond and pushing the C=O stretch slightly higher.

  • 4-Piperidone HCl: As a monocyclic system, it lacks the rigid geometry of the bicyclic scaffolds, serving as a standard reference for an isolated cyclic ketone.

Table 1: Quantitative FT-IR Absorption Comparison
Vibrational Mode3-Thia-9-azabicyclo[3.3.1]nonan-7-one HClTropinone HCl4-Piperidone HClDiagnostic Significance
Ketone (C=O) ~1710 cm⁻¹ ~1718 cm⁻¹~1715 cm⁻¹Confirms absence of transannular n→π∗ interaction due to HCl salt formation.
Amine Salt (N-H⁺) 2400–3000 cm⁻¹ (Broad, multi-band)2400–3000 cm⁻¹ (Broad)2400–3000 cm⁻¹ (Broad)Validates the protonation state (hydrochloride salt vs. free base).
Thioether (C-S-C) 600–700 cm⁻¹ (Weak)N/AN/AUniquely differentiates the target from standard nitrogen-only scaffolds.
Aliphatic (C-H) 2800–2950 cm⁻¹ 2800–2950 cm⁻¹2800–2950 cm⁻¹Standard backbone confirmation.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Classical KBr pellet preparation is fundamentally flawed for analyzing hydrochloride salts. KBr is highly hygroscopic; the absorbed water produces a massive, broad O-H stretching band at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹. These artifacts can completely mask the critical N-H⁺ broad bands and artificially distort the C=O peak.

To ensure scientific integrity and a self-validating system , we mandate the use of Attenuated Total Reflectance (ATR) FT-IR equipped with a monolithic diamond crystal.

Step-by-Step Workflow
  • System Initialization & Purge: Ensure the spectrometer is purged with dry nitrogen to eliminate atmospheric H2​O and CO2​ interferences.

  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Self-Validation (Background Scan): Acquire a background spectrum (air). Causality checkpoint: The software must confirm a flat baseline in the 4000-400 cm⁻¹ region. Any residual peaks indicate crystal contamination, requiring recleaning. This prevents false-positive peak assignments.

  • Sample Loading: Place 2–5 mg of the solid 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality checkpoint: Insufficient pressure leads to low signal-to-noise ratios; excessive pressure can induce mechanochemical changes or crystal lattice distortion.

  • Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Algorithmic Processing: Apply baseline correction and atmospheric compensation algorithms prior to peak picking.

Workflow N1 Background Scan N2 ATR Sample Loading N1->N2 N3 IR Data Acquisition N2->N3 N4 Interferogram FFT N3->N4 N5 Peak Assignment N4->N5

Step-by-step ATR-FTIR operational workflow for self-validating spectral acquisition.

References

  • NextSDS Chemical Substance Database. "3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride - Chemical Properties and Regulatory Data." NextSDS. URL: [Link]

  • Taylor & Francis. "Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-Thia-9-azabicyclo[3.3.1]nonan-7-one Hydrochloride

Executive Summary 3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1523572-09-9)[1] is a complex, heteroatom-rich bicyclic compound frequently utilized as an intermediate in advanced drug development and chemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride (CAS: 1523572-09-9)[1] is a complex, heteroatom-rich bicyclic compound frequently utilized as an intermediate in advanced drug development and chemical synthesis. Because its molecular architecture contains nitrogen, sulfur, and a hydrochloride salt, its disposal requires strict adherence to environmental regulations. Improper disposal risks the release of toxic combustion byproducts—specifically nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas[2].

As a Senior Application Scientist, I designed this guide to provide a self-validating, step-by-step operational protocol for the safe accumulation, manifesting, and final thermal destruction of this compound. This workflow ensures full compliance with the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA)[3].

Physicochemical Profile & Waste Categorization

To design an effective and compliant disposal strategy, we must first analyze the molecular causality behind the waste categorization. The physical and chemical properties of a compound dictate its terminal waste stream.

Property / ParameterCharacteristic / ValueOperational Disposal Implication
Compound Name 3-Thia-9-azabicyclo[3.3.1]nonan-7-one HClMust be tracked by its full chemical name on all manifests; abbreviations are prohibited by Hazard Communication Standards[3].
Molecular Formula C₈H₁₄ClNOSThe presence of C and H allows for thermal destruction (incineration)[4].
Heteroatom Content Nitrogen (N), Sulfur (S), Chlorine (Cl)Combustion yields NOx, SOx, and HCl. Mandates disposal at a facility equipped with alkaline gas scrubbers[5].
Physical State Solid (Crystalline powder)Must be disposed of as a solid hazardous waste. Never dissolve in water for drain disposal[6].
RCRA Waste Code Unlisted (Requires characteristic evaluation)Typically managed as a non-RCRA hazardous or state-regulated toxic waste unless mixed with listed solvents (e.g., F-listed or U-listed waste)[7].

The Causality of Disposal: Why Scrubbed Incineration?

Waste disposal is not merely about removing a chemical from the laboratory; it is about managing its terminal chemical reactions. When 3-thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride is subjected to thermal destruction, the organic carbon framework oxidizes cleanly into CO₂ and H₂O. However, the heteroatoms present a unique environmental challenge:

  • Sulfur (Thioether linkage): Combusts to form sulfur dioxide (SO₂), a primary precursor to acid rain[5].

  • Nitrogen (Bridged Amine): Oxidizes at high temperatures to form nitrogen oxides (NOx), which contribute to smog and respiratory hazards[8].

  • Chlorine (Hydrochloride Salt): Yields corrosive hydrogen chloride (HCl) gas upon thermal breakdown[2].

If disposed of in regular trash or standard municipal incinerators, these acid gases are released directly into the atmosphere. Therefore, the EPA mandates that such compounds be processed in a high-temperature hazardous waste incinerator (>900°C) equipped with a packed-bed gas absorber (alkaline scrubber)[2],[9]. The alkaline scrubber uses a caustic liquid (such as NaOH) to neutralize the acidic flue gases, converting them into benign salts before the exhaust is released into the environment[4].

Step-by-Step Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system. Follow these steps to ensure regulatory compliance and operational safety.

Phase 1: Point-of-Generation & Segregation
  • Container Selection: Place the solid waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or amber glass)[7].

  • Segregation: Do not mix this compound with strong oxidizing agents, bases, or aqueous waste streams. Keep it as a segregated solid waste to prevent exothermic reactions and minimize complex profiling costs[6].

    • Self-Validation Check: Before sealing the container, verify that the waste is completely dry and unmixed with incompatible liquid solvents to prevent off-gassing and pressure buildup.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Location: Store the waste container in a designated SAA at or near the point of generation, strictly under the control of the laboratory personnel[7].

  • Volume Limits: Ensure the total hazardous waste in the SAA does not exceed the EPA limit of 55 gallons (or 1 quart for acutely toxic P-listed waste)[6].

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly state "Hazardous Waste" and list the full common chemical name[3].

    • Self-Validation Check: Audit the SAA weekly. Confirm that the container is tightly closed (unless actively adding waste) and that the label is legible, dated, and matches the exact SDS nomenclature[7],.

Phase 3: EHS Profiling and Manifesting
  • Documentation: Submit a waste disposal request to your facility's Environmental Health and Safety (EHS) office, detailing the exact mass, physical state, and chemical composition[3].

  • Transfer: EHS will transfer the container from the SAA to a Central Accumulation Area (CAA) within the regulatory time limit (typically 90 to 180 days, depending on generator status).

Phase 4: Final Thermal Destruction (TSDF)
  • Transport: A licensed hazardous waste broker transports the manifested material to a certified Treatment, Storage, and Disposal Facility (TSDF)[10].

  • Incineration & Scrubbing: The TSDF incinerates the compound at temperatures exceeding 900°C to ensure >99.99% destruction efficiency of the organic framework[9]. The acidic flue gas passes through an alkaline scrubber, neutralizing the HCl and SO₂[2].

Waste Lifecycle Visualization

WasteDisposalWorkflow Gen Waste Generation (3-Thia-9-azabicyclo[3.3.1]nonan-7-one HCl) SAA Satellite Accumulation Area (SAA) Labeling & Segregation Gen->SAA Transfer to compatible container EHS EHS Profiling & Manifesting (RCRA Compliance) SAA->EHS Submit disposal request TSDF Licensed TSDF Transfer (Hazardous Waste Broker) EHS->TSDF Transport via licensed hauler Incinerator High-Temp Incineration (>900°C) (Destroys Organic Framework) TSDF->Incinerator Thermal destruction Scrubber Alkaline Gas Scrubber (Neutralizes HCl, NOx, SOx) Incinerator->Scrubber Acidic flue gas (HCl, SOx) Exhaust EPA-Compliant Exhaust & Ash Landfill Scrubber->Exhaust Cleaned emissions

Workflow for the RCRA-compliant disposal and thermal destruction of heteroatom-rich chemical waste.

Emergency Spill Response (Solid Spill)

In the event of an accidental release during handling or transfer:

  • Isolate: Restrict access to the spill area immediately.

  • PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher) if airborne dust is generated[10].

  • Contain & Collect: Carefully sweep up the solid using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate airborne dust.

  • Dispose: Place the collected material and all contaminated cleanup supplies (e.g., paper towels, gloves) into a designated hazardous waste container and follow the SAA protocol outlined in Phase 2[7].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
Reactant of Route 2
3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.